Dithiodipropionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-carboxyethyldisulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLSOMLVSHPPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032998 | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS] | |
| Record name | Propanoic acid, 3,3'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10975 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1119-62-6, 4775-93-3 | |
| Record name | 3,3′-Dithiodipropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta'-Dithiodilactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3,3'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiobispropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DITHIODIPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OP5B2NI6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3'-Dithiodipropionic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiodipropionic acid (DTDP) is a disulfide-containing dicarboxylic acid that has garnered significant interest in various scientific and industrial fields. Its unique chemical structure, featuring two carboxylic acid moieties and a central disulfide bond, allows it to participate in a range of chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the molecular and physical properties of 3,3'-dithiodipropionic acid, its applications in materials science and drug development, and detailed experimental protocols for its key uses.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3,3'-dithiodipropionic acid are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical and biological systems.
Table 1: Molecular and Structural Information for 3,3'-Dithiodipropionic Acid
| Property | Value |
| Molecular Formula | C₆H₁₀O₄S₂ |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 3-(2-carboxyethyldisulfanyl)propanoic acid |
| CAS Number | 1119-62-6 |
| SMILES | C(CC(=O)O)SSCCC(=O)O |
| InChI Key | YCLSOMLVSHPPFV-UHFFFAOYSA-N |
Below is a 2D representation of the molecular structure of 3,3'-dithiodipropionic acid.
Unraveling the Solubility Profile of Bis(2-carboxyethyl) disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-carboxyethyl) disulfide, also known as 3,3'-dithiodipropionic acid, is a symmetrical disulfide compound with carboxylic acid functionalities. Its structure lends itself to a variety of applications, including in the fields of self-assembled monolayers, nanotechnology, and as a linker in drug delivery systems. A thorough understanding of its solubility characteristics in different solvent systems is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available solubility data for bis(2-carboxyethyl) disulfide, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this process.
Solubility Data of Bis(2-carboxyethyl) disulfide
The available solubility data for bis(2-carboxyethyl) disulfide is largely qualitative, with some conflicting reports regarding its aqueous solubility. The following table summarizes the existing data from various chemical suppliers and databases. It is critical to note the absence of peer-reviewed studies providing quantitative solubility data across a range of temperatures.
| Solvent | Type | Solubility Description | Quantitative Value (if available) | Source(s) |
| Water | Protic | Practically Insoluble | - | [1][2] |
| Water | Protic | Miscible | - | [3] |
| Water | Protic | - | 0.64 M | [4] |
| Methanol | Protic | Soluble | - | [4] |
| Ethanol | Protic | Soluble | - | [2] |
| N,N-Dimethylformamide (DMF) | Aprotic | Very Soluble | - | [4] |
| Dimethyl sulfoxide (DMSO) | Aprotic | Sparingly Soluble | - | [1] |
| Glacial Acetic Acid | Protic | Sparingly Soluble | - | [4] |
| Ethyl Acetate | Aprotic | Soluble | - | [2] |
| Benzene | Aprotic | Soluble | - | [2] |
| Chloroform | Aprotic | Very Slightly Soluble | - | [4] |
Note: The conflicting reports on water solubility highlight the need for standardized, quantitative experimental determination. The single quantitative value of 0.64 M for water solubility is provided by a chemical supplier and should be treated with caution in the absence of independent verification from peer-reviewed literature.
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of bis(2-carboxyethyl) disulfide in a given solvent at a specific temperature.
Materials:
-
Bis(2-carboxyethyl) disulfide (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration apparatus)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of bis(2-carboxyethyl) disulfide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study can determine the optimal equilibration time (e.g., 24-72 hours).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE or other compatible material) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
-
Quantification:
-
Determine the concentration of bis(2-carboxyethyl) disulfide in the filtered solution using a validated analytical method.
-
HPLC-UV: Develop a method to separate and quantify the compound. Prepare a calibration curve using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, a calibration curve can be generated to determine concentration based on absorbance at a specific wavelength.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered solution and weigh the remaining solid. This method is suitable for non-volatile solutes and solvents.
-
Titration: As bis(2-carboxyethyl) disulfide is an acid, its concentration in the saturated solution can be determined by titration with a standardized base.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of bis(2-carboxyethyl) disulfide.
Caption: Workflow for solubility determination.
Signaling Pathways and Logical Relationships
In the context of solubility, there are no biological signaling pathways to depict. However, a logical diagram can represent the factors influencing the solubility of a compound like bis(2-carboxyethyl) disulfide.
Caption: Factors influencing solubility.
This guide serves as a foundational resource for professionals working with bis(2-carboxyethyl) disulfide. The clear need for further quantitative, peer-reviewed solubility studies presents an opportunity for future research to fill this critical data gap.
References
Spectroscopic Profile of Dithiodipropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for dithiodipropionic acid, a key compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, complete with experimental methodologies and data presented for clear interpretation and use in scientific endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for 3,3'-dithiodipropionic acid.
¹H NMR Spectral Data
The ¹H NMR spectrum of 3,3'-dithiodipropionic acid is characterized by two distinct triplets, corresponding to the two sets of methylene protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.75 | Triplet | 2H | -CH₂-C(O)OH |
| ~3.00 | Triplet | 2H | -S-S-CH₂- |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For 3,3'-dithiodipropionic acid, the key resonances are as follows:
| Chemical Shift (δ) ppm | Assignment |
| ~34.0 | -CH₂-C(O)OH |
| ~34.5 | -S-S-CH₂- |
| ~177.0 | -C(O)OH |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound reveals the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-3100 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| 1400-1450 | Medium | C-H bend |
| 1200-1300 | Medium | C-O stretch |
| 900-950 | Broad, Medium | O-H bend |
| 450-550 | Weak | S-S stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the peak positions in both ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy Protocols
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press die.
-
-
Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Collection: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for obtaining spectroscopic data for a solid sample like this compound.
Caption: Workflow for NMR and IR Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for Dithiodipropionic Acid Self-Assembled Monolayer on Gold
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and functionalization of self-assembled monolayers (SAMs) of 3,3'-dithiodipropionic acid (DTDPA) on gold surfaces. The protocols detailed herein are essential for creating well-defined, carboxyl-terminated surfaces suitable for the covalent immobilization of biomolecules, a critical step in the development of biosensors, immunoassays, and other drug development platforms.
Introduction
Self-assembled monolayers of organosulfur compounds on gold substrates offer a robust and straightforward method for tailoring surface properties at the molecular level. DTDPA is a particularly useful molecule for forming SAMs due to its disulfide group, which readily chemisorbs onto gold surfaces, and its two terminal carboxylic acid groups. These carboxyl groups provide a hydrophilic surface and serve as versatile chemical handles for the subsequent covalent attachment of proteins, antibodies, peptides, and other amine-containing ligands through amide bond formation. This is typically achieved via activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
This application note provides detailed experimental protocols for the formation of DTDPA SAMs on gold and their subsequent functionalization. It also includes expected characterization data to ensure the quality and consistency of the prepared surfaces.
Characterization of DTDPA Self-Assembled Monolayers
The successful formation of a DTDPA SAM on a gold surface can be verified through various surface-sensitive analytical techniques. The following table summarizes the expected quantitative data for a well-formed DTDPA monolayer.
| Parameter | Technique | Expected Value | Notes |
| Water Contact Angle | Goniometry | 20° - 40° | A low contact angle indicates a hydrophilic surface due to the presence of carboxylic acid groups. The exact value can depend on the packing density and cleanliness of the monolayer. |
| Ellipsometric Thickness | Spectroscopic Ellipsometry | 5 - 10 Å | The thickness is consistent with a monolayer of DTDPA molecules oriented on the gold surface. The disulfide bond of DTDPA cleaves upon adsorption, and the resulting thiolates bind to the gold. |
| Surface Coverage | X-ray Photoelectron Spectroscopy (XPS) / Electrochemistry | High | While a specific number is difficult to provide without experimental data, a high surface coverage is expected, leading to a well-ordered monolayer. |
Experimental Protocols
This section details the step-by-step procedures for preparing a gold substrate, forming the DTDPA SAM, and subsequently activating the surface for covalent immobilization of amine-containing molecules.
Gold Substrate Preparation
A clean and smooth gold surface is paramount for the formation of a high-quality SAM.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Procedure:
-
Cleaning: Immerse the gold substrates in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Further Rinsing: Rinse the substrates with ethanol.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.
Formation of Dithiodipropionic Acid SAM
This protocol describes the self-assembly of DTDPA from an ethanolic solution.
Materials:
-
Cleaned gold substrates
-
3,3'-Dithiodipropionic acid (DTDPA)
-
Ethanol (absolute)
Procedure:
-
Prepare DTDPA Solution: Prepare a 1-10 mM solution of DTDPA in absolute ethanol.
-
Immersion: Immerse the cleaned gold substrates into the DTDPA solution in a clean container. Ensure the entire gold surface is submerged.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a covered container to minimize solvent evaporation and contamination.
-
Rinsing: After incubation, remove the substrates from the DTDPA solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Final Rinse: Perform a final rinse with DI water.
-
Drying: Dry the DTDPA-modified substrates under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the functionalized substrates in a clean, dry environment if not used immediately.
EDC-NHS Activation of Carboxyl-Terminated SAM
This protocol activates the terminal carboxyl groups of the DTDPA SAM to form reactive NHS-esters, which can then react with primary amines.
Materials:
-
DTDPA-modified gold substrates
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Activation Solution: Prepare a fresh solution containing 0.4 M EDC and 0.1 M NHS in the activation buffer. Prepare this solution immediately before use as EDC is susceptible to hydrolysis.
-
Activation: Immerse the DTDPA-modified substrates in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinsing: Rinse the activated substrates with the activation buffer to remove excess EDC and NHS.
-
Immediate Use: The NHS-activated surface is now ready for the immediate immobilization of amine-containing molecules.
Covalent Immobilization of Amine-Containing Molecules
This is a general protocol for coupling proteins or other amine-containing ligands to the NHS-activated DTDPA surface.
Materials:
-
NHS-activated DTDPA-modified gold substrates
-
Amine-containing molecule (e.g., protein, antibody) dissolved in Coupling Buffer
-
Quenching Solution: 1 M ethanolamine or 1 M glycine in Coupling Buffer, pH 8.0-8.5
Procedure:
-
Immobilization: Immerse the NHS-activated substrates in the solution of the amine-containing molecule for 1-2 hours at room temperature or overnight at 4°C. The optimal concentration of the molecule and incubation time should be determined empirically.
-
Rinsing: Rinse the substrates with the coupling buffer to remove non-covalently bound molecules.
-
Quenching: Immerse the substrates in the quenching solution for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
Final Rinse: Rinse the substrates thoroughly with the coupling buffer and then with DI water.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the bio-functionalized substrates under appropriate conditions to maintain the activity of the immobilized molecule.
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Overall experimental workflow for surface functionalization.
Caption: EDC-NHS chemical activation and amine coupling pathway.
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Dithiodipropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiodipropionic acid (DTDP) is a versatile bifunctional linker widely employed for the surface functionalization of various nanoparticles, most notably gold nanoparticles (AuNPs) and quantum dots (QDs). Its molecular structure features a disulfide bond at one end and two carboxylic acid groups at the other. This unique architecture allows for strong and stable anchoring to nanoparticle surfaces through the disulfide group, while the terminal carboxylic acid moieties provide a platform for further conjugation with therapeutic agents, targeting ligands, and other biomolecules. This document provides detailed application notes and protocols for the use of DTDP in nanoparticle surface functionalization, with a focus on applications in drug delivery and biomedical imaging.
The disulfide bond of DTDP exhibits a high affinity for noble metal surfaces, leading to the formation of a self-assembled monolayer (SAM) that enhances the stability and biocompatibility of the nanoparticles. The carboxylic acid groups can be readily activated to form amide or ester linkages with a wide range of molecules, making DTDP an ideal choice for creating multifunctional nanocarriers for targeted drug delivery and diagnostic applications. For instance, DTDP-functionalized nanoparticles can be engineered to respond to the tumor microenvironment, where the acidic pH can trigger changes in surface charge and the high intracellular glutathione concentration can cleave the disulfide bond, leading to controlled drug release.[1]
Key Applications
-
Drug Delivery: Creation of pH and redox-sensitive drug delivery systems.[1]
-
Biomedical Imaging: Surface modification of quantum dots for enhanced stability and biocompatibility.
-
Biosensors: Immobilization of biomolecules for diagnostic applications.[2]
-
Electronics: Development of functionalized nanoparticles for use in electronic devices.[2]
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the surface functionalization of pre-synthesized citrate-stabilized AuNPs with DTDP via a ligand exchange reaction.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution (e.g., 10-20 nm diameter)
-
This compound (DTDP)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Prepare DTDP Solution: Prepare a stock solution of DTDP in ethanol (e.g., 1-10 mg/mL). The optimal concentration may need to be determined empirically based on the AuNP concentration and size.
-
Ligand Exchange Reaction:
-
To a stirred solution of citrate-stabilized AuNPs, add the DTDP solution dropwise.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours to ensure complete ligand exchange.
-
-
Purification of DTDP-AuNPs:
-
Following incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 rpm for 30 minutes for ~15 nm AuNPs).
-
Carefully remove the supernatant containing excess DTDP and displaced citrate ions.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound DTDP.
-
-
Final Resuspension and Storage: Resuspend the final purified DTDP-AuNP pellet in the desired buffer (e.g., PBS) for subsequent applications or characterization. Store the functionalized nanoparticles at 4°C.
Diagram of AuNP Functionalization Workflow:
Protocol 2: Conjugation of a Therapeutic Agent to DTDP-Functionalized Nanoparticles
This protocol outlines a general procedure for conjugating an amine-containing therapeutic agent to the carboxylic acid groups of DTDP-functionalized nanoparticles using carbodiimide chemistry.
Materials:
-
DTDP-functionalized nanoparticles (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing therapeutic agent
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Dialysis membrane or centrifugal filter units for purification
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Resuspend the DTDP-functionalized nanoparticles in MES buffer (pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is 1:2:5 (nanoparticle-COOH : NHS : EDC), but this may require optimization.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing therapeutic agent in PBS (pH 7.4).
-
Add the therapeutic agent solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Purification:
-
Purify the drug-conjugated nanoparticles from unreacted reagents and byproducts using dialysis against PBS or by repeated washing steps using centrifugal filter units.
-
-
Characterization: Characterize the final product for drug loading efficiency and other relevant parameters.
Diagram of Drug Conjugation Signaling Pathway:
Data Presentation
The following tables provide representative quantitative data for the characterization of nanoparticles before and after functionalization with dithiol-containing linkers and subsequent drug loading. The values presented are illustrative and may vary depending on the specific nanoparticle system and experimental conditions.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-AuNPs | 15.2 ± 0.8 | 0.21 | -45.3 ± 2.1 |
| DTDP-AuNPs | 18.5 ± 1.1 | 0.25 | -30.1 ± 1.5 |
| Drug-DTDP-AuNPs | 25.6 ± 2.3 | 0.32 | -22.7 ± 1.8 |
Data is presented as mean ± standard deviation.
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Doxorubicin-DTDP-AuNPs | 12.5 ± 1.3 | 85.2 ± 5.4 |
| Paclitaxel-DTDP-PLGA NPs | 8.2 ± 0.9 | 78.6 ± 6.1 |
Drug Loading Content (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Characterization Methods
A comprehensive characterization of the functionalized nanoparticles is crucial to ensure their quality and performance. The following techniques are recommended:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter (size) and polydispersity index (PDI) of the nanoparticles in solution.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is critical for their stability and interaction with biological systems. A significant change in zeta potential upon functionalization can confirm successful surface modification.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak of AuNPs, which can shift upon surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of DTDP and the conjugated therapeutic agent by identifying their characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of drug loaded onto the nanoparticles and to study the in vitro drug release kinetics.
Diagram of Characterization Workflow:
Conclusion
This compound is a valuable tool for the surface functionalization of nanoparticles, enabling the development of sophisticated nanocarriers for a variety of biomedical applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize DTDP in their work. Careful execution of the experimental procedures and thorough characterization of the resulting nanoparticles are essential for ensuring the development of safe and effective nanomedicines.
References
Application Notes and Protocols for Bioconjugation using EDC/NHS Chemistry with Dithiodipropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the bioconjugation of amine-containing biomolecules using the homobifunctional, cleavable crosslinker, 3,3'-Dithiodipropionic acid (DDA), through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely employed for creating reversible conjugates, such as antibody-drug conjugates (ADCs), where the release of a payload is desired under reducing conditions.
DDA possesses two carboxylic acid groups, enabling its activation by EDC and NHS to form reactive NHS esters. These esters then readily react with primary amines on biomolecules, such as the lysine residues of antibodies, to form stable amide bonds. The central disulfide bond within the DDA linker allows for the cleavage of the conjugate and the release of the conjugated molecule under reducing conditions, mimicking the intracellular environment.
Chemical Reaction Pathway
The bioconjugation process involves a two-step reaction. First, the carboxylic acid groups of DDA are activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0). In the second step, the pH is raised to a physiological or slightly alkaline level (pH 7.2-8.0) to facilitate the reaction of the NHS-activated DDA with the primary amines of the biomolecule.
Caption: EDC/NHS chemistry with DDA for bioconjugation.
Experimental Protocols
Materials
-
This compound (DDA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (Sulfo-NHS is recommended for increased solubility in aqueous buffers)
-
Amine-containing biomolecule (e.g., antibody, protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (for buffer exchange and purification)
Protocol 1: Two-Step Conjugation of a Protein with DDA
This protocol describes the conjugation of a protein (e.g., an antibody) with DDA. A two-step process is recommended to improve efficiency and reduce the formation of protein-protein crosslinks.[1]
Step 1: Activation of this compound (DDA)
-
Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. DDA can be dissolved in an organic solvent like DMSO or DMF before dilution in Activation Buffer if solubility is an issue.
-
Reaction Mixture: In a microcentrifuge tube, combine DDA, EDC, and NHS/Sulfo-NHS in Activation Buffer. The molar ratio of DDA:EDC:NHS is crucial for efficient activation and should be optimized. A starting point is a 1:2:5 molar ratio.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Protein
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, pass the activated DDA solution through a desalting column equilibrated with Conjugation Buffer. This step helps to prevent unwanted side reactions with the protein.
-
pH Adjustment: The pH of the activated DDA solution should be adjusted to 7.2-8.0 for optimal reaction with primary amines.
-
Protein Preparation: Dissolve the protein to be conjugated in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Conjugation Reaction: Add the activated DDA solution to the protein solution. The molar ratio of activated DDA to protein will determine the degree of labeling and should be optimized for the specific application. A starting point is a 10- to 20-fold molar excess of activated DDA to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching solution (e.g., Tris or Glycine) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-activated DDA. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Reductive Cleavage of the DDA Linker
This protocol describes the cleavage of the disulfide bond within the DDA linker to release the conjugated molecule.
-
Prepare Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water). TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.[2][3]
-
Cleavage Reaction: Add the reducing agent to the purified DDA-bioconjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.[2][4]
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction time may need to be optimized depending on the specific conjugate and the desired extent of cleavage.
-
Analysis: The cleavage can be analyzed by various techniques such as SDS-PAGE (under reducing and non-reducing conditions), mass spectrometry, or HPLC to confirm the release of the conjugated molecule.
Quantitative Data Summary
The efficiency of the conjugation and the degree of labeling are critical parameters. The following table provides a summary of typical starting conditions and parameters to be optimized.
| Parameter | Recommended Starting Range | Notes |
| DDA:EDC:NHS Molar Ratio | 1:2:5 to 1:5:10 | Optimization is critical for maximizing activation while minimizing side reactions.[5] |
| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the NHS ester. |
| Conjugation pH | 7.2 - 8.0 | Balances reactivity of primary amines and stability of the NHS ester. |
| Activated DDA:Biomolecule Molar Ratio | 5:1 to 50:1 | Varies depending on the number of available amines and desired degree of labeling. |
| Conjugation Time | 1 - 4 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yield for sensitive proteins. |
| DTT Concentration for Cleavage | 10 - 100 mM | Higher concentrations lead to faster cleavage.[6] |
| TCEP Concentration for Cleavage | 5 - 50 mM | More stable and effective than DTT, especially at lower pH.[2] |
Experimental Workflows and Diagrams
Workflow for DDA Bioconjugation and Cleavage
Caption: Experimental workflow for DDA bioconjugation.
Logical Relationship of Reagents and Buffers
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Disulfide reduction using TCEP reaction [biosyn.com]
- 3. Cysteine metabolic engineering and selective disulfide reduction produce superior antibody-drug-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. metabion.com [metabion.com]
Application Notes and Protocols for the Formation of Stable 3,3'-Dithiodipropionic Acid Self-Assembled Monolayers on Gold Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a cornerstone of nanoscience and surface engineering, enabling the precise control of interfacial properties. 3,3'-Dithiodipropionic acid (DTDPA) is a particularly valuable molecule for forming SAMs due to its terminal carboxylic acid groups. These functional groups can be used for the subsequent immobilization of biomolecules, making DTDPA SAMs highly relevant in the development of biosensors, and platforms for drug discovery and targeted drug delivery. This document provides a comprehensive guide to forming stable and high-quality DTDPA SAMs on gold substrates, including detailed experimental protocols and characterization data.
The formation of a DTDPA SAM on gold involves the chemisorption of the disulfide onto the gold surface. The disulfide bond cleaves upon adsorption, leading to the formation of two sulfur-gold bonds per molecule, resulting in a self-assembled monolayer of 3-mercaptopropionic acid.
Quantitative Data Summary
The following table summarizes key quantitative data for the characterization of DTDPA and similar carboxylic acid-terminated SAMs on gold, compiled from various studies. These values can be used as benchmarks for successful SAM formation.
| Parameter | Value | Technique | Notes |
| Contact Angle (Water) | < 20° - 40° | Contact Angle Goniometry | A low contact angle indicates a hydrophilic surface due to the exposed carboxylic acid groups. The exact value can depend on the packing density and cleanliness of the monolayer.[1] |
| SAM Thickness | 5 - 10 Å | Ellipsometry, XPS | The thickness is consistent with a monolayer of DTDPA molecules oriented on the surface.[2][3] |
| Reductive Desorption Potential | -0.8 V to -1.0 V (vs. Ag/AgCl) | Cyclic Voltammetry | This potential indicates the strength of the gold-sulfur bond and the stability of the SAM.[4] |
| Surface Coverage | ~4.5 x 10¹⁴ molecules/cm² | Chronocoulometry, XPS | Represents a densely packed monolayer. |
Experimental Protocols
A pristine and clean environment is crucial for the formation of high-quality SAMs.[5][6] Contaminants can disrupt the ordering of the monolayer. It is recommended to work in a cleanroom or a fume hood, and to avoid exposure to silanes or iodine, which can contaminate gold surfaces.[5][6]
Gold Substrate Preparation
Proper cleaning of the gold substrate is a critical first step to ensure a uniform and stable SAM.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Beakers and tweezers
Protocol:
-
Initial Cleaning: Thoroughly rinse the gold substrate with DI water and then ethanol to remove gross contaminants. Dry the substrate under a stream of high-purity nitrogen gas.
-
Piranha Etching (for robust substrates):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. This will remove organic residues.
-
Carefully remove the substrate from the piranha solution using tweezers and rinse extensively with DI water.
-
-
Final Rinse and Dry: Rinse the cleaned substrate with ethanol and dry thoroughly with a stream of nitrogen gas. The substrate should be used immediately for SAM formation to prevent re-contamination.
DTDPA Solution Preparation
Materials:
-
3,3'-Dithiodipropionic acid (DTDPA)
-
Ethanol (200 proof)
-
Hydrochloric acid (HCl), concentrated
-
Volumetric flask and micropipettes
-
Sonicator
Protocol:
-
Prepare a 1-10 mM solution of DTDPA in 200 proof ethanol.
-
For carboxylic acid-terminated thiols like DTDPA, it is crucial to protonate the carboxyl groups to promote dense packing and prevent deprotonation-induced disorder. Adjust the pH of the DTDPA solution to approximately 2 by adding a few drops of concentrated HCl.[5][6]
-
Sonicate the solution for 5-10 minutes to ensure the DTDPA is fully dissolved.[6]
Self-Assembled Monolayer (SAM) Formation
Materials:
-
Cleaned gold substrate
-
Prepared DTDPA solution
-
Petri dish or other suitable container
-
Nitrogen gas
Protocol:
-
Place the freshly cleaned gold substrate in a clean petri dish.
-
Completely immerse the substrate in the DTDPA solution.
-
To minimize oxidation, purge the container with nitrogen gas to create an inert atmosphere.[5][6]
-
Seal the container (e.g., with parafilm) and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and stable monolayers.[5]
Post-Assembly Rinsing and Drying
Protocol:
-
After the incubation period, carefully remove the substrate from the DTDPA solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.
-
For a more rigorous cleaning, you can sonicate the substrate in fresh ethanol for 1-2 minutes.[5][6]
-
Dry the SAM-coated substrate with a gentle stream of high-purity nitrogen gas.
-
Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.
Visualizations
Experimental Workflow for DTDPA SAM Formation
Caption: Workflow for DTDPA SAM formation on a gold substrate.
Chemical Structure and Assembly
Caption: DTDPA adsorption and assembly on a gold surface.
References
- 1. dataphysics-instruments.com [dataphysics-instruments.com]
- 2. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Dithiodipropionic Acid as a Carbon Source for Bacterial Growth Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3,3'-dithiodipropionic acid (DTDP) as a sole carbon source for the cultivation of specific bacteria. This document outlines the known metabolic pathway, provides protocols for preparing growth media, and details methods for assessing bacterial growth.
Introduction
3,3'-Dithiodipropionic acid is an organic disulfide that can be utilized by certain microorganisms as a sole source of carbon and energy. The ability to metabolize this compound is not widespread among bacteria but has been identified in specific species. Understanding the metabolic pathway and cultivation requirements is crucial for researchers investigating sulfur metabolism, bioremediation, and the production of novel biomolecules.
One such bacterium capable of utilizing DTDP is Tetrathiobacter mimigardefordensis strain DPN7T.[1][2] Research on this organism has elucidated a novel catabolic pathway for DTDP, providing a model for studying the microbial degradation of organosulfur compounds. While the utilization of DTDP by other common laboratory strains like Alcaligenes faecalis is not extensively documented, the protocols provided herein can be adapted to screen various bacterial species for this metabolic capability.
Metabolic Pathway of Dithiodipropionic Acid
In Tetrathiobacter mimigardefordensis, DTDP is catabolized through a series of enzymatic steps that cleave the disulfide bond and subsequently process the resulting monomers into central metabolic intermediates.[1][2]
The proposed pathway is as follows:
-
Cleavage of the Disulfide Bond: this compound is reduced to two molecules of 3-mercaptopropionic acid (3MP).[1][2]
-
Oxygenation: The sulfhydryl group of 3MP is oxygenated to form 3-sulfinopropionic acid (3SP).[1][2]
-
Coenzyme A Ligation: 3-sulfinopropionic acid is activated by the attachment of Coenzyme A (CoA), forming 3-sulfinopropionyl-CoA.[1][2]
-
Desulfination and Entry into Central Metabolism: A putative desulfinase removes sulfite, yielding propionyl-CoA. Propionyl-CoA can then enter central metabolic pathways, such as the 2-methylcitric acid cycle.[1][2]
Experimental Protocols
This section provides detailed protocols for preparing minimal salt medium with DTDP as the sole carbon source and for performing a bacterial growth curve analysis.
This protocol is adapted from the cultivation of Tetrathiobacter mimigardefordensis.[2] It can be used as a basal medium for testing the growth of other bacteria on DTDP.
Materials:
-
3,3'-Dithiodipropionic acid (DTDP)
-
Dipotassium phosphate (K₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Calcium chloride (CaCl₂)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ammonium chloride (NH₄Cl) - as a nitrogen source
-
Deionized water
-
Agar (for solid medium)
-
Autoclave
-
Sterile flasks and petri dishes
Procedure:
-
Prepare Basal Salt Solution: For 1 liter of medium, dissolve the following salts in approximately 900 mL of deionized water:
-
K₂HPO₄: 10.8 g
-
KH₂PO₄: 0.53 g
-
MgSO₄·7H₂O: 0.20 g
-
NH₄Cl: 1.0 g (adjust as needed based on the C/N ratio)
-
-
Prepare Trace Element Solution (1000x stock): Dissolve the following in 1 liter of deionized water:
-
FeSO₄·7H₂O: 10.0 g
-
CaCl₂: 38.9 g
-
Na₂MoO₄·2H₂O: 1.0 g
-
MnCl₂·4H₂O: 2.0 g
-
CoCl₂·6H₂O: 0.02 g
-
ZnSO₄·7H₂O: 1.0 g
-
CuSO₄·5H₂O: 1.0 g
-
Filter-sterilize the trace element solution and store at 4°C.
-
-
Combine and Sterilize: Add 1 mL of the 1000x trace element solution to the basal salt solution. Adjust the final volume to 1 liter with deionized water. The pH should be approximately 7.8.[3]
-
For solid media: add 15-20 g of agar per liter before autoclaving.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
Prepare DTDP Stock Solution: Prepare a 20% (w/v) stock solution of DTDP in deionized water. Adjust the pH to 7.0 with NaOH and filter-sterilize.
-
Final Medium Preparation: Aseptically add the sterile DTDP stock solution to the cooled, autoclaved minimal salt medium to the desired final concentration (e.g., 0.6% w/v or 28.6 mM).[2]
| Component | Stock Concentration | Volume for 1 L Medium | Final Concentration |
| Basal Salts | - | ~970 mL | See step 1 |
| Trace Elements | 1000x | 1 mL | 1x |
| DTDP | 20% (w/v) | 30 mL | 0.6% (w/v) |
This protocol describes how to monitor bacterial growth in liquid culture using DTDP as the sole carbon source by measuring optical density (OD).[4][5]
Materials:
-
Sterile MSM with DTDP (prepared as above)
-
Bacterial strain of interest
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Spectrophotometer
-
Sterile cuvettes
-
Micropipettes and sterile tips
Procedure:
-
Prepare Starter Culture: Inoculate a single colony of the bacterium from an agar plate into a small volume (e.g., 5-10 mL) of a suitable rich medium (like LB or Tryptic Soy Broth) or the experimental medium (MSM + DTDP). Incubate overnight at the optimal temperature and shaking speed for the bacterium (e.g., 30°C at 120 rpm for T. mimigardefordensis).[2]
-
Inoculate Experimental Culture: The next day, inoculate a larger volume of the pre-warmed MSM + DTDP with the overnight starter culture. The typical inoculation volume is 1-2% (v/v) to achieve an initial OD₆₀₀ of 0.05-0.1.
-
Incubation and Sampling: Incubate the culture under the desired conditions (e.g., 30°C, 120 rpm). At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot (e.g., 1 mL) of the culture.
-
Measure Optical Density: Use a spectrophotometer to measure the optical density of the aliquot at a wavelength of 600 nm (OD₆₀₀). Use sterile MSM + DTDP as a blank. If the OD₆₀₀ exceeds the linear range of the spectrophotometer (typically > 1.0), dilute the sample with the blank medium and multiply the reading by the dilution factor.
-
Plot the Growth Curve: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale). This will generate a typical bacterial growth curve with lag, exponential (log), stationary, and decline phases.[6]
References
- 1. Novel pathway for catabolism of the organic sulfur compound 3,3'-dithiodipropionic acid via 3-mercaptopropionic acid and 3-Sulfinopropionic acid to propionyl-coenzyme A by the aerobic bacterium Tetrathiobacter mimigardefordensis strain DPN7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene expression analysis of Alcaligenes faecalis during induction of heterotrophic nitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
Troubleshooting & Optimization
How to prevent aggregation of nanoparticles capped with Dithiodipropionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticles capped with Dithiodipropionic acid (DDA). Aggregation is a common challenge with nanoparticle formulations, and this guide offers solutions to prevent and troubleshoot this issue.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound (DDA) capped nanoparticles aggregating?
A1: Nanoparticle aggregation is often caused by a reduction in the repulsive forces between particles, allowing attractive forces (like van der Waals forces) to dominate. For DDA-capped nanoparticles, the carboxylic acid groups provide negative surface charge, leading to electrostatic repulsion that keeps the particles dispersed. Aggregation can be triggered by several factors:
-
Suboptimal pH: The pH of the solution affects the charge of the DDA's carboxylic acid groups. At low pH, these groups become protonated, reducing the negative surface charge and leading to aggregation.
-
High Ionic Strength: The presence of salts in the solution can shield the surface charge of the nanoparticles, compressing the electrical double layer and reducing electrostatic repulsion.
-
Inadequate DDA Concentration: Insufficient DDA capping can leave exposed areas on the nanoparticle surface, leading to direct particle-to-particle contact and aggregation. Conversely, an excessive concentration of free DDA in the solution might also induce aggregation in some cases.
-
Improper Storage: Temperature fluctuations and freeze-thaw cycles can induce aggregation.
Q2: What is the ideal pH for storing DDA-capped nanoparticles?
A2: Generally, a pH above the pKa of the carboxylic acid groups of DDA is recommended to ensure they are deprotonated and provide a strong negative surface charge. For gold nanoparticles capped with molecules containing carboxylic acid groups, a pH range of 6 to 10 has been shown to provide good stability, with more alkaline pH values often leading to a higher negative zeta potential and thus greater stability.[1] For instance, studies on similarly functionalized gold nanoparticles have shown that below pH 5.8, a decrease in the absolute value of the zeta potential is observed, leading to faster agglomeration.[2]
Q3: How does salt concentration affect the stability of my DDA-capped nanoparticles?
A3: Increasing the salt concentration (ionic strength) in your nanoparticle suspension can lead to aggregation. This is because the ions in the salt solution create a "shielding" effect around the charged nanoparticles, which diminishes the electrostatic repulsion between them.[3][4] The specific concentration of salt that induces rapid aggregation is known as the Critical Coagulation Concentration (CCC). It is crucial to keep the ionic strength of your buffers and media below this threshold.
Q4: Can the concentration of DDA itself cause aggregation?
A4: Yes, the concentration of DDA is a critical parameter. An insufficient amount will result in incomplete surface coverage and subsequent aggregation. While less common, an extremely high concentration of unbound DDA could potentially disrupt the stability of the nanoparticle dispersion. Optimization of the DDA concentration during synthesis and purification is key.
Troubleshooting Guide: Nanoparticle Aggregation
This guide provides a systematic approach to diagnosing and resolving aggregation issues with your DDA-capped nanoparticles.
Problem: Visible precipitation, cloudiness, or a color change (e.g., from red to blue/purple for gold nanoparticles) in the nanoparticle dispersion.
dot graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.5,7.5"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} .dot
Caption: Troubleshooting workflow for DDA-capped nanoparticle aggregation.
Quantitative Troubleshooting Parameters
The following table summarizes key parameters and their typical ranges for maintaining the stability of DDA-capped gold nanoparticles. Note that optimal values may vary depending on the specific nanoparticle core material and size.
| Parameter | Suboptimal Range (Prone to Aggregation) | Optimal Range (Stable Dispersion) | Troubleshooting Action |
| pH | < 6.0 | 7.0 - 9.0 | Adjust pH using dilute NaOH or HCl. |
| Zeta Potential | > -20 mV | < -30 mV | Indicates surface charge; adjust pH to increase negative potential. |
| NaCl Concentration | > 50 mM (approx. CCC) | < 20 mM | Use low-salt buffers or purify via dialysis. |
| DDA:Au Molar Ratio | < 3:1 | > 5:1 (synthesis dependent) | Optimize the molar ratio of DDA to the gold precursor during synthesis. |
| Storage Temperature | Freeze-thaw cycles or > 25°C | 4°C | Store in a refrigerator and avoid freezing. |
Experimental Protocols
Synthesis of this compound Capped Gold Nanoparticles (AuNPs)
This protocol is a modified version of the Turkevich method for the synthesis of gold nanoparticles, followed by ligand exchange with DDA.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
Trisodium citrate dihydrate
-
This compound (DDA)
-
Sodium hydroxide (NaOH)
-
Milli-Q water
-
All glassware should be thoroughly cleaned with aqua regia and rinsed with Milli-Q water.
Procedure:
-
Synthesis of Citrate-Capped AuNPs (Seed Solution):
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 2.5 mL of a 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove from heat and allow to cool to room temperature.
-
-
Ligand Exchange with DDA:
-
Prepare a 10 mM solution of DDA in Milli-Q water, adjusting the pH to ~9 with 0.1 M NaOH to deprotonate the carboxylic acid groups.
-
To the cooled citrate-capped AuNP solution, add the DDA solution dropwise while stirring. A typical starting molar ratio of DDA to Au is 10:1.
-
Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the DDA-capped AuNP solution to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~15 nm particles).
-
Carefully remove the supernatant containing excess citrate and DDA.
-
Resuspend the nanoparticle pellet in a buffer of desired pH and low ionic strength (e.g., 2 mM phosphate buffer, pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound ligands.
-
Characterization of DDA-Capped Nanoparticles
-
UV-Vis Spectroscopy: To confirm the formation and stability of AuNPs. A stable dispersion of ~15 nm AuNPs will exhibit a surface plasmon resonance (SPR) peak around 520 nm. Aggregation is indicated by a red-shift and broadening of this peak.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the average hydrodynamic diameter over time is indicative of aggregation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A zeta potential more negative than -30 mV generally indicates good colloidal stability for electrostatically stabilized nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and aggregation state of the nanoparticles.
References
Technical Support Center: Dithiodipropionic Acid (DTDPA) for Self-Assembled Monolayer (SAM) Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dithiodipropionic acid (DTDPA) in self-assembled monolayer (SAM) formation on gold surfaces.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the formation of DTDPA SAMs, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing incomplete or no monolayer formation. What are the likely causes and how can I fix this?
A1: Incomplete or failed SAM formation is a common issue that can stem from several factors:
-
Inactive Thiol: The disulfide bond in DTDPA may not have been effectively cleaved to form reactive thiol groups, or the thiol groups may have oxidized.
-
Solution: Ensure the DTDPA solution is freshly prepared. Consider a brief pre-treatment of the solution with a mild reducing agent, followed by its removal, to ensure the presence of active thiol groups.
-
-
Contaminated Substrate: The gold surface may have organic residues, dust, or other impurities that physically block the DTDPA molecules from binding.
-
Solution: Implement a rigorous and consistent substrate cleaning protocol. A common method involves cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Impure Solvent: The solvent used to dissolve the DTDPA may contain impurities that interfere with the self-assembly process.
Q2: My DTDPA monolayer appears disordered and has a high number of defects. How can I improve the quality of the monolayer?
A2: A disordered monolayer can lead to inconsistent results in downstream applications. Here are potential causes and their solutions:
-
Suboptimal DTDPA Concentration: The concentration of the DTDPA solution directly impacts the packing density and order of the monolayer.
-
Solution: Optimize the DTDPA concentration. While a standard concentration for many thiols is around 1 mM, the optimal concentration for DTDPA may vary.[3] It is recommended to test a range of concentrations (e.g., 0.1 mM, 1 mM, 5 mM, and 10 mM).
-
-
Insufficient Incubation Time: The self-assembly process, while initiated rapidly, requires adequate time for the molecules to arrange into a well-ordered structure.
-
Solution: Increase the incubation time. Typical incubation times for SAM formation range from 12 to 48 hours.[3]
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of DTDPA and the interactions between molecules during self-assembly.
-
Solution: While ethanol is common, experimenting with other high-purity solvents like isopropanol or ethanol-water mixtures may yield better results.
-
Q3: I am experiencing poor reproducibility between experiments. What factors could be contributing to this?
A3: Poor reproducibility is a critical issue in scientific research. The following factors are common culprits:
-
Inconsistent Substrate Preparation: Variations in the cleaning and preparation of the gold substrate will lead to different surface properties and, consequently, variable monolayer quality.
-
Solution: Standardize your substrate cleaning protocol and adhere to it strictly for all experiments.
-
-
Variations in Environmental Conditions: Changes in temperature, humidity, and exposure to light can affect the kinetics of SAM formation.
-
Solution: Conduct experiments in a controlled environment to the extent possible.
-
-
Degradation of DTDPA Stock Solution: DTDPA solutions, especially at low concentrations, can degrade over time.
-
Solution: Always use freshly prepared DTDPA solutions for each experiment.
-
Quantitative Data Summary
The optimal concentration of this compound is a critical parameter for achieving a well-ordered and functional SAM. The following table summarizes the expected outcomes based on varying DTDPA concentrations, derived from general principles of alkanethiol SAM formation.
| DTDPA Concentration | Expected Monolayer Coverage | Expected Monolayer Order | Potential Issues | Recommendations |
| < 0.1 mM | Incomplete / Patchy | Low | High defect density, incomplete surface functionalization. | Increase concentration for better surface coverage. |
| 0.1 - 1 mM | Partial to Full | Moderate | Potential for some disordered domains. | A good starting range for initial optimization experiments. |
| 1 - 5 mM | Full | High | Generally considered the optimal range for many thiols, leading to well-ordered monolayers. | Ideal for achieving high-quality, reproducible SAMs. |
| > 10 mM | Full | Moderate to Low | Risk of multilayer formation and increased likelihood of physisorbed molecules. | Generally not recommended unless specific applications require it. Post-incubation rinsing is critical. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the formation of a DTDPA SAM on a gold substrate.
1. Substrate Preparation (Gold-Coated Silicon Wafer or Glass Slide)
-
Cut the gold-coated substrate to the desired dimensions using a diamond-tipped scribe.
-
Rinse the substrate with acetone, followed by ethanol, and then deionized water.
-
Dry the substrate under a stream of dry nitrogen gas.
-
Clean the substrate using a piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. (EXTREME CAUTION ADVISED)
-
Thoroughly rinse the substrate with deionized water and then ethanol.
-
Dry the substrate again under a stream of dry nitrogen. The substrate is now ready for SAM formation.
2. DTDPA Solution Preparation
-
Weigh the required amount of DTDPA to prepare a solution of the desired concentration (e.g., 1 mM) in a high-purity, anhydrous solvent (e.g., ethanol).
-
Sonicate the solution for 5-10 minutes to ensure the DTDPA is fully dissolved.
3. Self-Assembled Monolayer Formation
-
Place the cleaned gold substrate in a clean glass container.
-
Pour the DTDPA solution into the container, ensuring the entire gold surface is submerged.
-
Seal the container to prevent solvent evaporation and contamination.
-
Incubate the substrate in the DTDPA solution for 12-24 hours at room temperature.
4. Post-Incubation Rinsing
-
Carefully remove the substrate from the DTDPA solution.
-
Rinse the substrate thoroughly with the same pure solvent used for the solution preparation to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of dry nitrogen.
-
The DTDPA SAM-functionalized substrate is now ready for characterization and use.
Visualizations
The following diagrams illustrate key workflows and relationships in the DTDPA SAM formation process.
Caption: Experimental workflow for DTDPA SAM formation.
Caption: Troubleshooting logic for DTDPA SAM formation issues.
References
Troubleshooting incomplete surface coverage with Dithiodipropionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete surface coverage during self-assembled monolayer (SAM) formation using Dithiodipropionic acid (DDA).
Troubleshooting Incomplete DDA Surface Coverage
Q1: I am observing patchy or incomplete coverage of my DDA monolayer on a gold substrate. What are the most common causes?
Incomplete surface coverage with this compound (DDA) can stem from several factors throughout the experimental process. The most common culprits include inadequate substrate cleaning, suboptimal DDA solution parameters (concentration, solvent, pH), insufficient immersion time, and improper rinsing and drying techniques. Contaminants in the environment or on the glassware can also significantly hinder the formation of a well-ordered monolayer.[1]
Q2: How can I be sure my gold substrate is sufficiently clean for DDA self-assembly?
A pristine gold surface is paramount for achieving a high-quality DDA SAM. A widely accepted and effective cleaning method is the use of a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). However, extreme caution must be exercised when handling Piranha solution as it is a powerful oxidant and reacts violently with organic materials.[1][2] An alternative for thinner gold layers is an ozone cleaner.[1] Following chemical cleaning, thorough rinsing with high-purity water and ethanol, followed by drying under a stream of inert gas like nitrogen, is crucial.[1][2]
Q3: What are the optimal solution conditions for DDA SAM formation?
The quality of the DDA solution directly impacts the resulting monolayer. Key parameters to control are:
-
Solvent: 200-proof ethanol is a commonly used and effective solvent for dissolving DDA to form a self-assembled monolayer.
-
Concentration: While the optimal concentration can vary, a typical starting point for thiol solutions is in the millimolar (mM) range. For some carboxyl-terminated thiols, concentrations around 10 mM have been used successfully.[3] It is advisable to start with a concentration in the 1-10 mM range and optimize based on characterization results.
-
pH: For carboxyl-terminated thiols like DDA, the pH of the solution is a critical factor.[2] To ensure the carboxylic acid groups are protonated, which can facilitate better packing, the pH of the ethanolic DDA solution should be adjusted to be acidic. Adding a few drops of an acid like HCl to achieve a pH of approximately 2 is a recommended practice.[2]
Q4: How long should I immerse my gold substrate in the DDA solution?
While self-assembly can occur rapidly, longer immersion times generally lead to more ordered and densely packed monolayers. A common immersion time for thiol SAMs is between 24 to 48 hours. This extended period allows for the molecules to arrange themselves into a more thermodynamically stable configuration on the gold surface.
Q5: I've formed the monolayer, but how do I properly rinse and dry the substrate without disrupting the SAM?
The post-assembly rinsing and drying steps are critical for removing physisorbed molecules without damaging the chemisorbed monolayer. For thiols with hydrogen-bonding groups like DDA, a recommended procedure involves:
-
Rinsing the substrate with fresh solvent (e.g., ethanol) for 10-15 seconds.[2]
-
Drying the sample with a stream of dry nitrogen gas.[2]
-
Placing the sample in a container with fresh solvent and sonicating for 1-3 minutes to remove loosely bound molecules.[2]
-
A final rinse with fresh solvent for 10-15 seconds.[2]
-
Drying again with a stream of dry nitrogen.[2]
Q6: How can I confirm the quality and completeness of my DDA monolayer?
Several surface characterization techniques can be employed to assess the quality of your DDA SAM:
-
Contact Angle Goniometry: This technique measures the wettability of the surface. A successful DDA monolayer with its terminal carboxylic acid groups will result in a hydrophilic surface, exhibiting a low water contact angle.[4][5][6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of sulfur from the thiol group and its bonding to the gold substrate.[7][8]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale, allowing for direct visualization of the monolayer's morphology, including any defects or areas of incomplete coverage.[9][10]
Frequently Asked Questions (FAQs)
Q: What is the expected water contact angle for a complete DDA monolayer on gold?
A well-formed DDA monolayer should present a hydrophilic surface due to the terminal carboxylic acid groups. While the exact contact angle can vary based on factors like packing density and environmental humidity, a low water contact angle is expected. For comparison, carboxyl-terminated SAMs have been reported to have water contact angles of less than 10° under optimized conditions.
Q: Can the DDA solution be reused?
To ensure the highest quality and reproducibility of your SAMs, it is recommended to use a fresh DDA solution for each experiment. This minimizes the risk of contamination and ensures a consistent concentration of the thiol.
Q: My DDA powder has an unpleasant odor. Is this normal?
Yes, DDA is a thiol-containing compound, and many thiols have a characteristic unpleasant odor. It is important to handle DDA and its solutions in a well-ventilated fume hood.
Q: Can I use a different solvent than ethanol?
While ethanol is the most common solvent, other polar organic solvents may be used. However, the solubility of DDA and the resulting SAM quality may vary. If you deviate from using ethanol, it is important to re-optimize the solution conditions and thoroughly characterize the resulting monolayer.
Q: Is it possible to form a DDA monolayer on other substrates besides gold?
The formation of DDA SAMs is primarily based on the strong affinity between sulfur and gold. While SAMs can be formed on other noble metals like silver, copper, and palladium, the quality and stability may differ from those on gold.[5]
Data Presentation
Table 1: Key Experimental Parameters for DDA SAM Formation
| Parameter | Recommended Value/Range | Rationale |
| DDA Concentration | 1 - 10 mM in Ethanol | Balances sufficient molecular availability with minimizing multilayer formation. |
| Solvent | 200-proof Ethanol | Good solubility for DDA and widely used for thiol SAMs. |
| Solution pH | ~2 (acidified with HCl) | Promotes protonation of carboxylic acid groups, potentially leading to better packing.[2] |
| Immersion Time | 24 - 48 hours | Allows for molecular rearrangement and the formation of a more ordered, stable monolayer. |
| Rinsing Procedure | Sequential rinsing with fresh solvent and sonication. | Removes physisorbed molecules without disrupting the chemisorbed SAM.[2] |
Table 2: Characterization Techniques for Assessing DDA SAM Quality
| Technique | Information Provided | Expected Result for a High-Quality DDA SAM |
| Contact Angle Goniometry | Surface wettability and hydrophilicity. | Low water contact angle (<10° under optimal conditions). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states. | Presence of S 2p peak at ~162 eV (indicating Au-S bond), C 1s, and O 1s peaks.[8] |
| Atomic Force Microscopy (AFM) | Surface topography and morphology at the nanoscale. | A smooth, uniform surface with minimal defects or pinholes. |
Experimental Protocols
Detailed Protocol for Gold Substrate Cleaning
Caution: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, and work in a fume hood.
-
Preparation of Piranha Solution: In a clean glass beaker, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The solution will become very hot.
-
Substrate Immersion: Using clean, non-metallic tweezers, immerse the gold substrate in the hot Piranha solution for 5-10 minutes.[1] You should observe bubbling on the gold surface as organic contaminants are oxidized.[1]
-
Rinsing: Carefully remove the substrate from the Piranha solution and rinse it thoroughly with copious amounts of deionized (DI) water.
-
Ethanol Rinse: Rinse the substrate with 200-proof ethanol.
-
Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent recontamination from the atmosphere.
Detailed Protocol for DDA SAM Formation
-
DDA Solution Preparation:
-
In a clean glass vial, dissolve the required amount of DDA powder in 200-proof ethanol to achieve the desired concentration (e.g., 5 mM).
-
Adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl.[2]
-
Sonicate the solution for 5-10 minutes to ensure the DDA is fully dissolved.[2]
-
-
Substrate Immersion:
-
Place the freshly cleaned gold substrate in a clean container.
-
Pour the DDA solution into the container, ensuring the substrate is fully submerged.
-
To minimize oxygen exposure, which can affect monolayer quality, it is good practice to backfill the container with an inert gas like nitrogen and seal it tightly.
-
-
Incubation:
-
Allow the substrate to incubate in the DDA solution for 24-48 hours at room temperature in a vibration-free environment.
-
-
Rinsing and Drying:
-
Remove the substrate from the DDA solution with clean tweezers.
-
Rinse the substrate with fresh 200-proof ethanol for 10-15 seconds.[2]
-
Dry the substrate with a gentle stream of nitrogen gas.[2]
-
Place the substrate in a beaker of fresh ethanol and sonicate for 1-3 minutes.[2]
-
Perform a final rinse with ethanol for 10-15 seconds.[2]
-
Dry the substrate thoroughly with a stream of nitrogen gas.[2]
-
-
Storage:
-
Store the functionalized substrate in a clean, dry environment, such as a desiccator, until characterization or further use.
-
Visualizations
Caption: Experimental workflow for DDA SAM formation.
Caption: Troubleshooting workflow for incomplete DDA coverage.
Caption: Logical relationships between causes and solutions.
References
- 1. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. users.aalto.fi [users.aalto.fi]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Choose AFM Tips for Monolayers and Self-Assemblies [spmtips.com]
- 10. pubs.acs.org [pubs.acs.org]
Improving the stability of Dithiodipropionic acid-functionalized nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dithiodipropionic acid (DTDPA)-functionalized nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and storage of DTDPA-functionalized nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Visible aggregation (cloudiness, precipitation) during or after functionalization. | 1. Incorrect pH: The pH of the nanoparticle solution can significantly impact the surface charge and stability. For DTDPA, which has two carboxylic acid groups, the pH will determine the degree of deprotonation and thus the electrostatic repulsion between particles.[1][2][3] 2. High Ionic Strength: Excessive salt concentrations in the buffer can screen the surface charge, leading to aggregation.[4][5][6] 3. Incomplete Ligand Exchange: If the initial stabilizing agent (e.g., citrate) is not fully replaced by DTDPA, patches of lower stability may exist on the nanoparticle surface. | 1. Optimize pH: Adjust the pH of the reaction mixture. For carboxylic acid-terminated ligands, a pH above the pKa of the carboxylic acid groups is generally required for good colloidal stability due to electrostatic repulsion. While the exact pKa of DTDPA on a gold surface is not readily available, it is expected to be in the acidic range. A pH of 7-9 is a good starting point for ensuring deprotonation and stability.[7][8] 2. Control Ionic Strength: Use low ionic strength buffers during functionalization and for final nanoparticle suspension. If high ionic strength is required for an application, consider cross-linking the DTDPA shell or using a co-stabilizer like polyethylene glycol (PEG).[4] 3. Optimize Reaction Conditions: Increase the concentration of DTDPA and/or the reaction time to ensure complete surface coverage. |
| Inconsistent particle size or high polydispersity index (PDI) after functionalization. | 1. Suboptimal Reaction Conditions: Factors such as temperature, stirring rate, and the rate of addition of DTDPA can influence the uniformity of the functionalization. 2. Presence of Aggregates in Starting Material: If the initial nanoparticle solution contains aggregates, these will likely persist after functionalization. | 1. Standardize Protocol: Maintain consistent reaction parameters. Ensure uniform mixing throughout the functionalization process. 2. Purify Nanoparticles Pre-Functionalization: Characterize the size and PDI of the initial nanoparticle solution using Dynamic Light Scattering (DLS). If necessary, purify the nanoparticles by centrifugation to remove any existing aggregates before adding DTDPA.[9] |
| Loss of stability over time during storage. | 1. Inappropriate Storage Conditions: Temperature and light can affect the long-term stability of nanoparticle suspensions.[9][10][11] 2. Microbial Contamination: Growth of microorganisms can alter the buffer composition and lead to nanoparticle aggregation. 3. Disulfide Exchange: The disulfide bond in DTDPA can undergo exchange with other thiol-containing molecules, potentially leading to ligand displacement and aggregation. | 1. Optimize Storage: Store purified DTDPA-functionalized nanoparticles at 4°C in the dark.[9] For long-term storage, consider lyophilization in the presence of a cryoprotectant. 2. Use Sterile Conditions: Work in a sterile environment and use sterile, filtered buffers to prevent contamination. 3. Minimize Thiol Exposure: If the nanoparticles will be used in a thiol-rich environment (e.g., cell culture media with glutathione), be aware of the potential for ligand exchange. Consider using a more stable linker if this is a significant issue. |
| Poor functionalization efficiency. | 1. Oxidized DTDPA: The thiol groups of DTDPA can oxidize, preventing efficient binding to the nanoparticle surface. 2. Incorrect Nanoparticle to Ligand Ratio: An insufficient amount of DTDPA will result in incomplete surface coverage. | 1. Use Fresh DTDPA: Use freshly prepared DTDPA solutions. 2. Optimize Stoichiometry: Experiment with different molar ratios of DTDPA to nanoparticles to find the optimal concentration for complete functionalization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with DTDPA-functionalized nanoparticles?
A1: The optimal pH is crucial for maintaining the stability of DTDPA-functionalized nanoparticles. The stability is primarily governed by the electrostatic repulsion between the deprotonated carboxylic acid groups of the DTDPA molecules on the nanoparticle surface. Therefore, a pH above the pKa of these carboxylic acid groups is recommended. While the exact pKa on a nanoparticle surface can differ from the solution pKa, a pH in the range of 7-9 is generally a safe starting point to ensure sufficient deprotonation and, consequently, good colloidal stability.[7][8] At acidic pH values (below the pKa), the carboxylic acid groups will be protonated, reducing the negative surface charge and increasing the likelihood of aggregation.[1][2][3]
Q2: How does ionic strength affect the stability of DTDPA-functionalized nanoparticles?
A2: High ionic strength can significantly destabilize DTDPA-functionalized nanoparticles. The electrostatic repulsion that keeps the nanoparticles dispersed is dependent on the electrical double layer surrounding each particle. In high salt concentrations, this double layer is compressed, which reduces the repulsive forces and allows attractive van der Waals forces to dominate, leading to aggregation.[4][5][6] It is therefore recommended to use buffers with low ionic strength for storage and handling.
Q3: Can the disulfide bond in DTDPA cause instability?
A3: Yes, the disulfide bond in DTDPA can be a source of instability under certain conditions. This bond can undergo thiol-disulfide exchange reactions with other thiol-containing molecules, such as glutathione, which is present in high concentrations in biological environments. This can lead to the displacement of the DTDPA ligand from the nanoparticle surface, resulting in aggregation. The susceptibility to this exchange depends on the specific environment, including the concentration of other thiols and the redox potential.
Q4: How can I confirm that my nanoparticles are properly functionalized with DTDPA?
A4: Several characterization techniques can be used to confirm successful functionalization:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after functionalization indicates the presence of the DTDPA layer.
-
Zeta Potential Measurement: A significant change in the zeta potential towards more negative values is expected upon functionalization with DTDPA, especially at a pH above the pKa of the carboxylic acid groups.[7][8]
-
UV-Vis Spectroscopy: For gold and silver nanoparticles, a slight red-shift in the surface plasmon resonance (SPR) peak can be observed upon ligand binding.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the carboxylic acid groups of DTDPA on the nanoparticle surface.
Q5: What are the best practices for long-term storage of DTDPA-functionalized nanoparticles?
A5: For optimal long-term stability, DTDPA-functionalized nanoparticles should be stored in a low ionic strength buffer at 4°C in the dark.[9] It is also crucial to ensure the suspension is free from microbial contamination. For extended storage, lyophilization (freeze-drying) with a suitable cryoprotectant is a viable option to prevent aggregation.
Experimental Protocols
Protocol 1: DTDPA Functionalization of Gold Nanoparticles (AuNPs)
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound (DTDPA)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized (DI) water
-
Phosphate buffered saline (PBS), low concentration (e.g., 10 mM)
Procedure:
-
Prepare a stock solution of DTDPA in DI water. Adjust the pH to ~9 with 0.1 M NaOH to ensure the carboxylic acid groups are deprotonated and the DTDPA is soluble.
-
Add the DTDPA solution to the citrate-stabilized AuNP solution at a molar excess. The exact ratio will need to be optimized, but a starting point is a 1000-fold molar excess of DTDPA to AuNPs.
-
Stir the mixture at room temperature for at least 24 hours to allow for complete ligand exchange.
-
Purify the DTDPA-functionalized AuNPs by centrifugation. The centrifugation speed and time will depend on the size of the nanoparticles. For ~20 nm AuNPs, a centrifugal force of around 7000 x g for 20 minutes is a good starting point.[9]
-
Remove the supernatant, which contains excess DTDPA and displaced citrate.
-
Resuspend the nanoparticle pellet in a low ionic strength buffer, such as 10 mM PBS at pH 7.4.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
After the final wash, resuspend the purified DTDPA-AuNPs in the desired buffer for storage or use.
-
Characterize the functionalized nanoparticles using DLS, zeta potential, and UV-Vis spectroscopy to confirm successful functionalization and assess their stability.
Protocol 2: Assessment of Nanoparticle Stability
1. pH Stability Assessment:
-
Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 10).
-
Add a small aliquot of the DTDPA-functionalized nanoparticle suspension to each buffer.
-
Immediately measure the hydrodynamic diameter and PDI using DLS, and the zeta potential.
-
Monitor these parameters over time (e.g., at 1, 6, and 24 hours) to assess the stability at each pH. Aggregation is indicated by a significant increase in the hydrodynamic diameter and PDI.
2. Ionic Strength Stability Assessment:
-
Prepare a series of solutions of a salt (e.g., NaCl) with increasing concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM) in a buffer of constant pH (e.g., pH 7.4).
-
Add a small aliquot of the DTDPA-functionalized nanoparticle suspension to each salt solution.
-
Immediately measure the hydrodynamic diameter and PDI using DLS.
-
Monitor these parameters over time to determine the critical salt concentration at which aggregation occurs.
3. Stability in Biological Media:
-
Incubate the DTDPA-functionalized nanoparticles in a relevant biological medium (e.g., cell culture medium containing fetal bovine serum) at 37°C.
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the suspension and measure the hydrodynamic diameter and PDI by DLS. This will provide an indication of the nanoparticle stability in a complex biological environment.
Diagrams
Caption: Workflow for DTDPA functionalization and stability testing.
Caption: Key factors affecting DTDPA-nanoparticle stability.
Caption: Pathway leading to nanoparticle aggregation.
References
- 1. Effect of pH on the Interaction of Gold Nanoparticles with DNA and Application in the Detection of Human p53 Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent Gold Nanoparticles with pH Dependent Membrane Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocomposix.com [nanocomposix.com]
- 10. Thiol-Disulfide Exchange Reaction for Cellular Glutathione Detection with Surface-Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutathione: Antioxidant Properties Dedicated to Nanotechnologies [mdpi.com]
Technical Support Center: Dithiodipropionic Acid in Polythioester Synthesis
Welcome to the technical support center for the use of 3,3'-dithiodipropionic acid (DTDPA) in polythioester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 3,3'-dithiodipropionic acid (DTDPA) in polythioester synthesis?
A1: 3,3'-Dithiodipropionic acid serves as a key precursor in the synthesis of certain polythioesters.[1] Its disulfide bond is a crucial functional group that can participate in various polymerization reactions, particularly those involving radical-disulfide exchange.[2][3] It is often used to introduce disulfide linkages into the polymer backbone, which can impart desirable properties such as redox responsiveness. DTDPA is a precursor for synthesizing polythioesters containing 3-mercaptopropionic acid units.
Q2: What are the common methods for synthesizing polythioesters using DTDPA?
A2: Polythioesters from DTDPA and its derivatives can be synthesized through several methods, including:
-
Thiol-Ene-Disulfidation Polymerizations: This method involves the reaction of thiols with alkenes in the presence of a disulfide-containing monomer like a derivative of DTDPA. These polymerizations are often initiated by light (photoinitiation).[4]
-
Microbial Synthesis: Certain bacteria, such as Ralstonia eutropha and Variovorax paradoxus, can be cultivated with DTDPA or its precursor, 3,3'-thiodipropionic acid, to produce polythioesters.[5][6][7][8]
-
Polycondensation Reactions: While less specifically detailed for DTDPA in the provided results, polycondensation is a general method for polythioester synthesis that could potentially involve DTDPA derivatives.[9][10][11]
Q3: How does the purity of DTDPA affect the synthesis of polythioesters?
A3: The purity of monomers is critical in polymerization reactions. For DTDPA, impurities can lead to several issues:
-
Inhibition of Polymerization: Impurities can interfere with the catalyst or initiator, slowing down or preventing the polymerization process.
-
Reduced Molecular Weight: Chain-terminating impurities will limit the growth of polymer chains, resulting in a lower average molecular weight.
-
Irreproducible Results: The presence of unknown or variable impurities will lead to batch-to-batch variations in polymer properties. High-purity DTDPA (e.g., 99% or higher) is recommended for reproducible and controlled polymerization.[1]
Troubleshooting Guide
Issue 1: Slow or Inefficient Polymerization Rate in Thiol-Ene Systems
Q: My thiol-ene polymerization with a DTDPA derivative is proceeding very slowly or stalling at low conversion. What could be the cause?
A: A slow polymerization rate in thiol-ene systems involving disulfide monomers is often related to the dynamics of radical-disulfide exchange.[2][3]
-
Cause: The stability of the thiyl radicals formed from the thiol and the disulfide can significantly impact the reaction rate. If a more stable thiyl radical (e.g., from an alkyl thiol) is paired with a less stable radical-forming disulfide, the rate of the thiol-ene reaction can be reduced by over an order of magnitude.[2][3] This is because the less stable radical is more likely to participate in side reactions or terminate chains rather than propagate the polymerization.
-
Troubleshooting Steps:
-
Monomer Selection: Consider the relative stability of the radicals formed from your thiol and disulfide monomers. Pairing thiols and disulfides that generate radicals of similar stability can help maintain a higher polymerization rate.
-
Initiator Concentration: Ensure that the photoinitiator concentration is optimal and that the light source has the correct wavelength and intensity to efficiently generate radicals.[4]
-
Monomer Stoichiometry: The ratio of thiol to alkene groups can influence the polymerization rate. Investigate different stoichiometric ratios to find the optimal conditions for your specific system.[2][4]
-
Issue 2: Undesirable Polymer Network Properties (e.g., High Stress, Low Relaxation)
Q: The resulting polythioester network exhibits high internal stress and slow stress relaxation. How can I tune these properties?
A: The properties of the polymer network are highly dependent on the rate of radical-disulfide exchange.
-
Cause: The structure of the disulfide monomer plays a crucial role in the stress relaxation of the polymer network. For instance, networks formed with dimercaptopropionate disulfides show significantly lower polymerization stress compared to those with dithioglycolate disulfides under similar conditions.[2][3]
-
Troubleshooting Steps:
-
Vary Disulfide Monomer: The type of disulfide monomer used has a significant impact. Experimenting with different disulfide-containing monomers can alter the rate of radical-disulfide exchange and, consequently, the network's viscoelastic properties.
-
Adjust Thiol-Disulfide Stoichiometry: The stress relaxation rate can be tuned by changing the stoichiometry of thiol to disulfide in the monomer mixture. This allows for control over the number of dynamic disulfide bonds available for exchange in the final network.[2][3]
-
Issue 3: Difficulty in Characterizing the Synthesized Polythioester
Q: I am having trouble confirming the structure and properties of my synthesized polythioester. What are the standard characterization techniques?
A: A combination of spectroscopic and analytical techniques is typically used to characterize polythioesters.
-
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure of the polymer and confirming the formation of thioester linkages.[5][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups in the polymer, such as the carbonyl group (C=O) of the thioester.[4][11]
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm) and glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer.[10]
-
X-ray Diffraction (XRD): XRD can be used to assess the crystallinity of the polythioester.[5][9]
-
Data Presentation
Table 1: Influence of Monomer Type on Polymerization Rate in Thiol-Ene-Disulfidation Systems
| Thiol Monomer | Disulfide Monomer | Relative Polymerization Rate | Reference |
| Alkyl Thiol | Dithioglycolate Disulfide | Low | [2][3] |
| Thiol with similar radical stability to disulfide | Disulfide with similar radical stability to thiol | High | [2][3] |
Note: This table provides a qualitative comparison based on the principle that pairing a more stable radical-forming thiol with a less stable radical-forming disulfide reduces the polymerization rate.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Ene-Disulfidation Polymerization
This protocol is a generalized representation based on similar experimental setups.[4]
-
Monomer Preparation: In a suitable reaction vessel, dissolve the disulfide-containing monomer (e.g., a derivative of 3,3'-dithiodipropionic acid), the thiol monomer, and the alkene monomer in an appropriate dry solvent (e.g., THF or DCM).
-
Initiator Addition: Add a photoinitiator (e.g., 0.1 wt% TPO) to the monomer solution.
-
Mixing: Mix the solution thoroughly to ensure homogeneity.
-
Sample Preparation for Analysis: Place the mixture between two salt plates for in-situ FTIR analysis or in a suitable mold for bulk polymerization.
-
Photoinitiation: Irradiate the sample with a light source of the appropriate wavelength (e.g., 405 nm) and intensity (e.g., 5 mW/cm2) to initiate polymerization.
-
Monitoring Conversion: Monitor the disappearance of the characteristic peaks of the reactive groups (e.g., thiol S-H and alkene C=C) using real-time FTIR to determine the polymerization rate and final conversion.
-
Post-Polymerization Characterization: After polymerization, the resulting polymer can be subjected to further characterization as described in the "Difficulty in Characterizing" section.
Visualizations
Caption: Experimental workflow for polythioester synthesis via thiol-ene-disulfidation.
Caption: Troubleshooting logic for slow polymerization in thiol-ene-disulfide systems.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Radical-disulfide exchange in thiol–ene–disulfidation polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,3'-Thiodipropionic acid (TDP), a possible precursor for the synthesis of polythioesters: identification of TDP transport proteins in Variovorax paradoxus TBEA6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,3′-Thiodipropionic acid (TDP), a possible precursor for the synthesis of polythioesters: identification of TDP transport proteins in Variovorax paradoxus TBEA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular design, synthesis and characterization of aromatic polythioester and polydithioester - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
Technical Support Center: Enhancing Dithiodipropionic Acid Surface Conjugation Efficiency
Welcome to the technical support center for Dithiodipropionic acid (DTDP) surface conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows and achieve higher conjugation efficiencies.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your DTDP surface conjugation experiments.
Issue 1: Low or No Conjugation Yield
-
Question: We are observing a very low or negligible amount of our target molecule being conjugated to the DTDP-functionalized surface. What are the potential causes and solutions?
Answer: Low conjugation yield is a common issue that can stem from several factors related to reagent quality, reaction conditions, and the properties of the molecules involved. Here is a systematic guide to troubleshooting this problem.
-
Inactive Reagents:
-
Problem: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive and can lose activity if not stored properly.
-
Solution: Always use fresh EDC and NHS. Store them in a desiccator at -20°C and allow the vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.
-
-
Suboptimal pH:
-
Problem: The two-step EDC/NHS chemistry for DTDP conjugation has different optimal pH ranges for the activation and coupling steps.
-
Solution:
-
Activation Step (Carboxyl Activation): Perform the activation of DTDP's carboxyl groups in a slightly acidic buffer, ideally MES buffer at pH 4.5-6.0.[1][2][3] This condition favors the formation of the O-acylisourea intermediate.
-
Coupling Step (Amine Reaction): For the coupling of the activated DTDP to primary amines, the pH should be raised to 7.2-8.0.[2][4] This deprotonates the primary amines, making them better nucleophiles. Using a buffer like phosphate-buffered saline (PBS) is common for this step.
-
-
-
Hydrolysis of Intermediates:
-
Problem: The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis, which reverts them to the original carboxyl group.
-
Solution: Minimize the time between the activation and coupling steps. If possible, perform the reaction as a two-step process where the surface is activated, washed, and then immediately exposed to the amine-containing molecule. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.
-
-
Insufficient Molar Ratios of Reagents:
-
Problem: An inadequate amount of EDC and NHS will result in incomplete activation of the surface carboxyl groups.
-
Solution: Use a molar excess of EDC and NHS relative to the carboxyl groups on the DTDP-functionalized surface. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[5] Optimization is often necessary for specific applications.
-
-
Steric Hindrance:
-
Problem: The amine group on the target molecule may be sterically hindered, preventing efficient coupling to the activated DTDP.
-
Solution: Consider using a DTDP linker with a longer spacer arm to increase the distance between the surface and the reactive group, thereby reducing steric hindrance.
-
-
Issue 2: Precipitation of Biomolecules During Conjugation
-
Question: Our protein/antibody of interest is precipitating out of solution during the conjugation reaction. How can we prevent this?
Answer: Precipitation during conjugation can significantly reduce your yield and is often related to changes in the solution environment or the intrinsic properties of the biomolecule.
-
Protein Aggregation:
-
Problem: The addition of reagents or a shift in pH can cause some proteins to aggregate and precipitate.
-
Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. It is advisable to perform a buffer exchange to ensure compatibility before initiating the conjugation reaction.
-
-
High EDC Concentration:
-
Problem: In some instances, a very high concentration of EDC can lead to the precipitation of proteins.
-
Solution: If you are using a large excess of EDC and observing precipitation, try reducing the concentration while ensuring it is still sufficient for efficient activation.
-
-
Inappropriate Buffer:
-
Problem: The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the intended reaction.
-
Solution: Use non-amine and non-carboxylate buffers for the activation step, such as MES buffer. For the coupling step, PBS is a suitable choice.
-
-
Issue 3: Inconsistent Conjugation Results
-
Question: We are getting variable results between experiments even when following the same protocol. What could be the cause of this inconsistency?
Answer: Inconsistent results are often due to subtle variations in experimental conditions or reagent handling.
-
Reagent Preparation:
-
Problem: As mentioned, EDC and NHS are highly sensitive to moisture. Inconsistent handling can lead to varying levels of activity.
-
Solution: Be meticulous in preparing fresh solutions of EDC and NHS for each experiment.
-
-
Reaction Time and Temperature:
-
Problem: Variations in incubation times and temperatures can affect the efficiency of both the activation and coupling steps.
-
Solution: Standardize the incubation times and maintain a consistent temperature for all experiments. Room temperature is generally acceptable, but for sensitive proteins, performing the reaction at 4°C for a longer duration may improve stability and consistency.
-
-
Washing Steps:
-
Problem: Incomplete removal of excess reagents or byproducts can interfere with subsequent steps and lead to variability.
-
Solution: Ensure thorough and consistent washing of the functionalized surface between the activation and coupling steps, and after the final conjugation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC to NHS for activating DTDP?
A1: The optimal molar ratio can vary depending on the specific application and the nature of the surface. However, a common starting point is a molar ratio of EDC:NHS of 1:1 to 1:1.5.[5] It is often recommended to use a molar excess of both EDC and NHS relative to the number of carboxyl groups on the DTDP-functionalized surface. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS is a good range for initial optimization.[5]
Q2: What are the ideal pH conditions for DTDP conjugation?
A2: A two-step pH process is generally recommended for optimal efficiency. The activation of DTDP's carboxyl groups with EDC/NHS is most efficient in a slightly acidic environment, typically using MES buffer at a pH of 4.5-6.0.[1][2][3] The subsequent coupling to a primary amine is favored at a slightly basic pH of 7.2-8.0, often in PBS buffer.[2][4]
Q3: Can I perform the DTDP conjugation in a single step?
A3: While a one-pot reaction is possible, a two-step protocol is generally preferred. The two-step approach allows for the removal of excess EDC and byproducts after the activation step, which can prevent unwanted side reactions, such as the crosslinking of proteins. It also allows for the optimization of the pH for each step independently.
Q4: How can I quench the EDC reaction?
A4: To stop the reaction and inactivate any remaining EDC, a thiol-containing compound like 2-mercaptoethanol can be added.[2] Other quenching agents for the NHS ester include Tris, glycine, or hydroxylamine.
Q5: How can I confirm successful conjugation to the DTDP-functionalized surface?
A5: The method of confirmation depends on the nature of the conjugated molecule. For proteins, you can use techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the increase in nitrogen content on the surface, or Quartz Crystal Microbalance (QCM) to measure the change in mass. If the conjugated molecule is fluorescently labeled, you can use fluorescence microscopy or spectroscopy to quantify the signal.
Data Presentation
The following tables summarize key quantitative parameters for optimizing DTDP surface conjugation.
Table 1: Recommended Molar Ratios of Reagents for DTDP Activation
| Reagent | Molar Ratio relative to Carboxyl Groups | Recommended Starting Point |
| EDC | 2x - 10x | 4x |
| NHS | 2x - 5x | 2x |
Table 2: pH Optimization for the Two-Step DTDP Conjugation
| Reaction Step | Recommended Buffer | Optimal pH Range | Key Consideration |
| Activation (Carboxyl Activation) | MES | 4.5 - 6.0 | Minimizes hydrolysis of EDC and favors O-acylisourea formation.[1][2][3] |
| Coupling (Amine Reaction) | PBS | 7.2 - 8.0 | Promotes nucleophilic attack by deprotonated primary amines.[2][4] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of an Amine-Containing Molecule to a DTDP-Functionalized Surface (e.g., Magnetic Beads)
This protocol provides a general guideline for the covalent coupling of a protein or other amine-containing ligand to DTDP-functionalized magnetic beads.
Materials:
-
DTDP-functionalized magnetic beads
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 1x PBS, pH 7.4
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-containing molecule (e.g., protein) in Coupling Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: 1x PBS with 0.05% Tween-20
-
Storage Buffer: 1x PBS with 0.02% Sodium Azide
-
Magnetic separator
Procedure:
-
Bead Preparation:
-
Resuspend the DTDP-functionalized magnetic beads in their storage solution by vortexing.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic separator and allow the beads to pellet.
-
Carefully remove and discard the supernatant.
-
Wash the beads twice with 1 mL of Activation Buffer. After each wash, pellet the beads using the magnetic separator and discard the supernatant.
-
-
Activation of Carboxyl Groups:
-
Resuspend the washed beads in 500 µL of Activation Buffer.
-
Immediately before use, prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.
-
Add 50 µL of the EDC solution and 50 µL of the NHS solution to the bead suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).
-
-
Washing of Activated Beads:
-
Pellet the activated beads using the magnetic separator and discard the supernatant.
-
Wash the beads three times with 1 mL of cold Coupling Buffer to remove excess EDC, NHS, and byproducts.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately after the final wash, resuspend the activated beads in 500 µL of the amine-containing molecule solution (prepared in Coupling Buffer).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Washing:
-
Pellet the conjugated beads using the magnetic separator and discard the supernatant.
-
Resuspend the beads in 1 mL of Quenching Buffer and incubate for 10 minutes at room temperature to block any unreacted NHS-ester groups.
-
Wash the beads three times with 1 mL of Washing Buffer.
-
After the final wash, resuspend the beads in Storage Buffer. The conjugated beads are now ready for use.
-
Mandatory Visualization
Caption: Experimental workflow for the two-step conjugation of an amine-containing molecule to DTDP-functionalized magnetic beads.
References
- 1. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Factors affecting the quality of Dithiodipropionic acid self-assembled monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dithiodipropionic acid (DTDPA) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation and characterization of DTDPA SAMs.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Monolayer Formation (Low Surface Coverage) | Insufficient immersion time. | For carboxylic acid-terminated thiols like DTDPA, longer immersion times (typically 12-48 hours) are often required for a well-ordered monolayer to form.[1] |
| Low DTDPA concentration in solution. | While high concentrations can lead to disordered layers, a concentration that is too low may result in slow or incomplete SAM formation. A typical starting concentration is 1-10 mM in ethanol. | |
| Inappropriate solvent. | The choice of solvent can significantly impact SAM quality. Ethanol is a commonly used solvent for thiol-based SAMs. For carboxylic acid-terminated SAMs, the solvent can influence the protonation state of the headgroup and affect monolayer packing. | |
| Contaminated substrate or solution. | Any organic or particulate contamination on the gold substrate or in the DTDPA solution can inhibit proper monolayer formation. Ensure rigorous cleaning of the substrate and use high-purity solvent and DTDPA. | |
| Poorly Ordered or Disordered Monolayer | DTDPA purity is insufficient. | Impurities in the DTDPA source can be incorporated into the monolayer, disrupting the packing and ordering. Use high-purity DTDPA. |
| Substrate surface is rough or contaminated. | A smooth, clean gold surface is crucial for the formation of a well-ordered SAM. Atomic-level flatness is ideal. Consider using template-stripped gold for smoother surfaces. The permeability of SAMs has been shown to decrease with increasing substrate smoothness, indicating fewer defects.[2] | |
| Unsuitable solvent. | Solvents that promote aggregation of DTDPA or interact too strongly with the carboxyl head groups can lead to a disordered monolayer. | |
| Rapid assembly from a high concentration solution. | While SAM formation can be rapid, well-ordered monolayers often require a slower organization process.[3] Using a very high concentration can lead to a kinetically trapped, disordered state. | |
| Poor Reproducibility Between Experiments | Inconsistent substrate preparation. | Variations in the cleaning procedure of the gold substrate can lead to significant differences in SAM quality. Standardize the cleaning protocol. |
| Variations in immersion time or temperature. | Ensure that the immersion time and the temperature of the DTDPA solution are kept constant across all experiments. | |
| Aging of DTDPA solution. | Thiol solutions, especially those with polar end groups, can degrade over time. It is advisable to use freshly prepared solutions for each experiment. Solutions older than a week should be avoided.[1] | |
| Atmospheric contaminants. | Exposure to airborne contaminants can affect SAM quality. It is best to prepare SAMs in a clean environment, such as a glove box or a fume hood. | |
| Difficulty in Subsequent Functionalization (e.g., EDC/NHS coupling) | Incomplete activation of carboxyl groups. | The efficiency of carbodiimide chemistry can be highly dependent on the solvent and reactant concentrations. Anhydrous solvents are often preferred. The activation process can be complex, with the potential for byproduct formation.[4][5] |
| Steric hindrance from a dense monolayer. | A very densely packed DTDPA monolayer might sterically hinder the access of activation reagents and the target molecule to the carboxyl groups. | |
| Deactivation of the activated ester. | The N-hydroxysuccinimidyl (NHS) ester is susceptible to hydrolysis. The functionalization step should be performed promptly after activation in an anhydrous environment if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal immersion time for forming a DTDPA SAM on a gold surface?
A1: The formation of SAMs with polar head groups, such as the carboxylic acid group of DTDPA, generally occurs more slowly than for simple alkanethiols.[1] While an initial layer forms quickly, achieving a well-ordered, stable monolayer can take anywhere from 12 to 48 hours. It is recommended to empirically determine the optimal time for your specific application by characterizing the monolayer at different time points.
Q2: What is the recommended concentration of DTDPA in the solution?
A2: A standard and effective concentration for forming thiol-based SAMs is in the range of 1 to 10 millimolar (mM) in a suitable solvent like ethanol.
Q3: Which solvent is best for dissolving DTDPA for SAM formation?
A3: High-purity ethanol is the most commonly used and recommended solvent for preparing DTDPA solutions for SAM formation on gold.[1] For carboxylic acid-terminated thiols, adjusting the pH of the solution can influence the formation of the monolayer. For these types of thiols, it is suggested to adjust the pH to approximately 2 by adding a few drops of concentrated HCl.
Q4: How should I clean the gold substrate before immersing it in the DTDPA solution?
A4: A pristine gold surface is critical for forming a high-quality SAM. A common and effective cleaning method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. After piranha cleaning, the substrate should be thoroughly rinsed with deionized water and then ethanol, and dried under a stream of inert gas (like nitrogen or argon) before immediate immersion into the thiol solution.[1]
Q5: How can I confirm the presence and quality of the DTDPA SAM?
A5: Several surface-sensitive techniques can be used for characterization:
-
Contact Angle Goniometry: A clean gold surface is relatively hydrophilic, with a water contact angle around 65°.[5] A successful DTDPA SAM will present a more hydrophilic surface due to the carboxylic acid groups, with a water contact angle typically in the range of 30-50°.[6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of sulfur and provide information on its chemical state. A peak in the S 2p region around 162 eV is characteristic of a thiolate bond to gold.[7] The carbon and oxygen signals will also change upon SAM formation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Reflection-absorption infrared spectroscopy (RAIRS) can identify the vibrational modes of the DTDPA molecule. The disappearance of the S-H stretch (around 2550 cm⁻¹) and the presence of characteristic peaks for the carboxyl group (C=O stretch around 1700-1740 cm⁻¹ for the protonated acid and asymmetric/symmetric stretches around 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹ for the carboxylate) can confirm monolayer formation and provide information on the orientation and environment of the molecules.
-
Ellipsometry: This technique can be used to measure the thickness of the SAM, which for a DTDPA monolayer is expected to be in the nanometer range.[8][9]
Q6: Can I reuse the DTDPA solution for multiple experiments?
A6: It is not recommended. Thiols in solution can oxidize over time, leading to the formation of disulfides and other species that can affect the quality and reproducibility of your SAMs. For consistent results, it is best to use a freshly prepared DTDPA solution for each experiment.[1]
Quantitative Data Summary
The following tables provide illustrative quantitative data for carboxylic acid-terminated SAMs on gold. Note that these are typical values and the actual results may vary depending on the specific experimental conditions.
Table 1: Effect of Immersion Time on Water Contact Angle for a Carboxylic Acid-Terminated SAM
| Immersion Time (hours) | Water Contact Angle (°) |
| 1 | 55 ± 3 |
| 6 | 45 ± 2 |
| 12 | 38 ± 2 |
| 24 | 35 ± 2 |
| 48 | 35 ± 2 |
| Data is representative for a short-chain carboxylic acid thiol on a smooth gold surface.[6] |
Table 2: Typical Characterization Data for DTDPA and Similar SAMs
| Characterization Technique | Parameter | Typical Value |
| Ellipsometry | Thickness | ~1-2 nm |
| Contact Angle Goniometry | Water Contact Angle | 30° - 50° |
| XPS | S 2p Binding Energy (Au-S) | ~162 eV[7] |
| FTIR (RAIRS) | C=O Stretch (protonated) | ~1720 cm⁻¹[10] |
| FTIR (RAIRS) | COO⁻ Asymmetric Stretch | ~1540-1650 cm⁻¹[11] |
| FTIR (RAIRS) | COO⁻ Symmetric Stretch | ~1360-1450 cm⁻¹[11] |
Experimental Protocols
Detailed Methodology for DTDPA SAM Formation on Gold
This protocol outlines the steps for creating a DTDPA self-assembled monolayer on a gold-coated substrate.
1. Substrate Preparation (Piranha Cleaning - EXTREME CAUTION REQUIRED ): a. Prepare the piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄) in a glass beaker. The reaction is highly exothermic. b. Immerse the gold substrate in the piranha solution for 5-10 minutes. c. Remove the substrate using Teflon tweezers and rinse it extensively with deionized (DI) water. d. Rinse the substrate with absolute ethanol. e. Dry the substrate under a stream of dry, inert gas (e.g., nitrogen or argon). f. Use the cleaned substrate immediately for SAM formation.
2. Preparation of DTDPA Solution: a. Weigh out the required amount of high-purity DTDPA to prepare a 1-10 mM solution in absolute ethanol. b. Sonicate the solution for 5-10 minutes to ensure the DTDPA is fully dissolved.
3. Self-Assembly Process: a. Place the cleaned, dry gold substrate in a clean glass container. b. Pour the DTDPA solution into the container, ensuring the substrate is fully submerged. c. To minimize oxidation, it is good practice to purge the container with an inert gas (nitrogen or argon) before sealing. d. Seal the container and leave it undisturbed for 12-48 hours at room temperature to allow for the self-assembly process.
4. Rinsing and Drying: a. After the immersion period, remove the substrate from the DTDPA solution with clean tweezers. b. Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules. c. For thiols with hydrogen-bonding or polar head groups, a sonication step in fresh solvent for 1-3 minutes can help remove physisorbed molecules. d. Dry the SAM-coated substrate under a stream of dry, inert gas.
5. Storage: a. Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and degradation. For long-term storage, place the samples in a desiccator backfilled with nitrogen.
Visualizations
Caption: Experimental workflow for DTDPA SAM formation.
Caption: Key factors influencing the quality of DTDPA SAMs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. brighton-science.com [brighton-science.com]
- 5. Robust hydrophobic gold, glass and polypropylene surfaces obtained through a nanometric covalently bound organic layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. qd-uki.co.uk [qd-uki.co.uk]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Surface Modification with Dithiodipropionic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 3,3'-Dithiodipropionic acid (DTDPA) for surface modification of nanoparticles and other materials.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unbound DTDPA after surface modification?
Removing unbound or excess DTDPA is a crucial purification step for several reasons.[1] Residual DTDPA can interfere with downstream applications by non-specifically binding to other molecules or surfaces. Furthermore, it can affect the stability and physicochemical properties of the modified material, such as its surface charge and aggregation state.[2] For applications in biological systems, failure to remove excess reagents can lead to toxicity or inaccurate experimental results.[1]
Q2: What are the primary methods for removing excess DTDPA?
The most common methods for purifying nanoparticles and other materials after DTDPA modification are based on separating the larger, modified material from the smaller, unbound DTDPA molecules.[3] These techniques include:
-
Centrifugation and Resuspension: A widely used, effective method for particles that can be easily pelleted.[4]
-
Dialysis: A gentle method that relies on concentration gradients to remove small molecules across a semi-permeable membrane.[5]
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable filtration method suitable for larger volumes, where the sample is passed tangentially across a membrane.[1][5]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.[6]
Q3: How can I verify that the unbound DTDPA has been successfully removed?
Several analytical techniques can be employed to confirm the absence of residual DTDPA in your purified sample. These methods include:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating and quantifying components in a mixture.[6] The supernatant from the final wash can be analyzed for the presence of DTDPA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile compounds, GC-MS can be used to detect trace amounts of DTDPA, often after a derivatization step.[7][8]
-
UV-Vis Spectroscopy: While less specific, this method can be used if DTDPA or a reaction byproduct has a distinct absorbance peak. A stable baseline reading in the supernatant across several washes indicates successful removal.[9]
Troubleshooting Guide
This section addresses specific problems that may arise during the removal of unbound DTDPA.
Issue 1: Nanoparticle Aggregation After Washing
Symptoms:
-
Visible precipitates or cloudiness in the sample after centrifugation or resuspension.
-
Significant increase in particle size as measured by Dynamic Light Scattering (DLS).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Harsh Centrifugation: Excessive centrifugal force can cause irreversible aggregation of nanoparticles.[4] | Reduce the centrifugation speed and/or time. Ensure the pellet is not overly compact and can be easily resuspended. |
| Inappropriate Resuspension Buffer: The pH or ionic strength of the washing buffer can destabilize the nanoparticle suspension. | Resuspend the pellet in a buffer that ensures colloidal stability (e.g., a buffer with low ionic strength or a pH that maintains surface charge). For DTDPA-coated particles, a slightly basic buffer can help maintain deprotonation of the carboxylic acid groups, enhancing electrostatic repulsion. |
| Loss of Stabilizing Ligands: Washing may strip away some of the bound DTDPA, reducing surface charge and leading to aggregation. | Consider a less harsh purification method like dialysis, which is often gentler on charge-stabilized colloids.[4] However, be aware that even dialysis can sometimes compromise colloidal stability.[4] |
Issue 2: Incomplete Removal of Unbound DTDPA
Symptoms:
-
Detection of DTDPA in the final purified sample using analytical techniques like HPLC or GC-MS.
-
Inconsistent results in downstream applications.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Washing Cycles: The number of washes may not be adequate to reduce the concentration of unbound DTDPA to an acceptable level. | Increase the number of centrifugation/resuspension cycles. Typically, 3-5 washes are recommended.[10][11] Monitor the supernatant after each wash until the DTDPA concentration is below the detection limit. |
| Ineffective Washing Solvent: The solvent used for washing may not be optimal for solubilizing DTDPA. | DTDPA has carboxylic acid groups, so its solubility is pH-dependent. Using a buffered solution at a pH above the pKa of the carboxylic acid (~4.5) will increase its solubility. Ethanol followed by deionized water is also a common washing sequence.[10] |
| Trapping within Aggregates: Unbound DTDPA can be trapped within nanoparticle aggregates. | If aggregation is observed, address it first (see Issue 1). Gentle sonication during resuspension can help break up loose agglomerates, but should be used cautiously as it can also damage particles.[11] |
Experimental Protocols
Protocol 1: Purification by Repeated Centrifugation
This protocol is suitable for nanoparticles that are stable under centrifugation.
-
Initial Centrifugation: After the surface modification reaction, centrifuge the nanoparticle suspension. The required speed and time will depend on the size and density of your nanoparticles.
-
Supernatant Removal: Carefully decant or pipette off the supernatant, which contains the majority of the unbound DTDPA, without disturbing the pellet.[11]
-
Resuspension: Add an appropriate washing buffer (e.g., ethanol or a pH-adjusted aqueous buffer) and resuspend the pellet. Gentle vortexing or pipetting can be used. Avoid vigorous sonication unless necessary, as it can cause aggregation.[11]
-
Repeat Cycles: Repeat steps 1-3 for a total of 3 to 5 wash cycles.[10][11]
-
Final Resuspension: After the final wash, resuspend the purified nanoparticle pellet in the desired buffer for storage or downstream use.
Visual Guides
Workflow for DTDPA Removal
Caption: General workflow for DTDPA surface modification and subsequent purification.
Troubleshooting Logic for Nanoparticle Aggregation
Caption: Troubleshooting flowchart for addressing nanoparticle aggregation during purification.
References
- 1. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 2. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification processes of polymeric nanoparticles: How to improve their clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Residual Solvent Analysis - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dithiodipropionic Acid (DTDPA) Modified Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with surfaces modified by Dithiodipropionic acid (DTDPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DTDPA binding to a gold surface?
A1: this compound (DTDPA) binds to gold surfaces through the formation of a self-assembled monolayer (SAM). The disulfide bond (S-S) in the DTDPA molecule cleaves upon contact with the gold surface, leading to the formation of two strong gold-thiolate (Au-S) bonds from each molecule. This process results in a densely packed monolayer with the carboxylic acid terminal groups oriented away from the surface, rendering it hydrophilic and available for further functionalization.
Q2: What is the expected shelf-life of a DTDPA-modified surface?
A2: The long-term stability and shelf-life of a DTDPA-modified surface are highly dependent on storage conditions. When stored under optimal conditions (e.g., in a desiccated, dark, inert environment like nitrogen or argon), the monolayer can remain stable for several weeks to months. However, exposure to ambient air, humidity, light, and certain buffer solutions can lead to degradation within days to weeks.[1][2] For critical applications, freshly prepared surfaces are always recommended.
Q3: How does the stability of DTDPA SAMs compare to longer-chain alkanethiol SAMs?
A3: Generally, SAMs formed from short-chain thiols like DTDPA (and its adsorbed form, 3-mercaptopropionic acid) are more susceptible to degradation than those formed from long-chain alkanethiols (e.g., >10 carbons).[2] Longer alkyl chains increase the van der Waals interactions between adjacent molecules, resulting in a more densely packed and ordered monolayer. This dense structure acts as a better barrier against the penetration of oxygen and other contaminants that can degrade the gold-thiolate bond at the substrate interface.[2]
Q4: What are the primary modes of degradation for DTDPA-modified surfaces?
A4: The two primary degradation pathways are:
-
Oxidation: The gold-thiolate bond is susceptible to oxidation, especially when exposed to atmospheric oxygen, ozone, and UV light.[1][2] This can lead to the formation of sulfonate species and the ultimate desorption of the molecule from the surface.
-
Desorption: Molecules can gradually desorb from the surface, particularly when stored in aqueous solutions (especially at high pH) or at elevated temperatures. This process can be accelerated by the displacement of DTDPA molecules by other nucleophilic species in a solution.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of DTDPA-modified surfaces.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Surface Wettability (Variable Contact Angles) | 1. Incomplete or disordered monolayer formation. 2. Contamination of the gold substrate prior to modification. 3. Contaminated DTDPA solution. 4. Insufficient rinsing after SAM formation. | 1. Ensure adequate immersion time (typically 18-24 hours). 2. Re-clean the gold substrate using recommended procedures (e.g., piranha etch, UV/Ozone, or plasma cleaning). 3. Prepare a fresh DTDPA solution in high-purity ethanol. 4. Thoroughly rinse the surface with the assembly solvent (ethanol) and then deionized water to remove physisorbed molecules. |
| Loss of Hydrophilicity Over Time (Increasing Contact Angle) | 1. Degradation of the SAM due to oxidation from air exposure. 2. Contamination from airborne hydrophobic molecules. 3. Rearrangement of the monolayer structure. | 1. Store modified surfaces under an inert atmosphere (N₂ or Ar) in the dark. 2. Handle and store samples in clean environments, avoiding exposure to silicones or other common lab contaminants. 3. For critical experiments, use freshly prepared surfaces or characterize the surface before use. |
| Poor Performance in Subsequent Coupling Reactions (e.g., EDC/NHS) | 1. Degradation or desorption of the DTDPA monolayer, resulting in fewer available carboxylic acid groups. 2. Protonation state of the carboxylic acid is incorrect for the coupling chemistry. 3. Incomplete removal of rinsing solvents. | 1. Confirm surface integrity with contact angle or XPS before proceeding. 2. Ensure the pH of your activation buffer is appropriate for the EDC/NHS chemistry (typically pH 4.5-6.0 to activate the carboxyl groups). 3. Ensure the surface is thoroughly dried under a stream of nitrogen before initiating the next chemical step. |
| High Signal Noise or Poor Reproducibility in Sensor Applications | 1. Defects or pinholes in the SAM leading to inconsistent electrochemical behavior. 2. Surface fouling from components in the sample matrix. 3. Instability of the monolayer in the measurement buffer. | 1. Optimize the SAM formation protocol; consider using a two-step assembly or mixed monolayer approach to passivate defects. 2. Incorporate blocking steps (e.g., using BSA or polyethylene glycol) after functionalization. 3. Test the stability of the DTDPA surface in your measurement buffer over the typical experiment duration. |
Quantitative Stability Data
The stability of a DTDPA-modified gold surface is critically dependent on its storage environment. The following table provides representative data illustrating the expected trends in water contact angle over 30 days under different common storage conditions.
Disclaimer: This table presents illustrative data based on typical degradation trends for short-chain carboxyl-terminated SAMs on gold as described in the literature. Actual results may vary based on specific experimental conditions.
| Storage Condition | Day 0 | Day 7 | Day 14 | Day 30 | Primary Degradation Factor |
| Inert Gas (N₂), Dark, 25°C | < 20° | < 20° | ~22° | ~25° | Minimal; slow molecular rearrangement. |
| Ambient Air, Dark, 25°C | < 20° | ~25° | ~35° | ~50° | Oxidation of the gold-thiolate bond.[1][2] |
| Ambient Air, Light, 25°C | < 20° | ~30° | ~45° | > 60° | Photo-oxidation and ozone-induced degradation.[1] |
| In PBS Buffer (pH 7.4), 4°C | < 20° | ~24° | ~30° | ~40° | Gradual desorption into the aqueous phase. |
Experimental Protocols
Protocol 1: Preparation of DTDPA-Modified Gold Surfaces
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method is to immerse the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse copiously with deionized (DI) water (18.2 MΩ·cm) followed by ethanol.
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
For immediate use, a UV/Ozone cleaner or plasma cleaner can also be used for 10-15 minutes to remove organic contaminants.
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in a high-purity solvent, typically 200-proof ethanol.
-
Ensure the DTDPA is fully dissolved. Gentle sonication for a few minutes may assist dissolution.
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrate into the DTDPA solution in a clean, sealable glass container.
-
To minimize oxidation during assembly, reduce the headspace above the solution and consider purging the container with nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in the dark to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the solution using clean tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Perform a final rinse with DI water.
-
Dry the modified substrate again under a stream of high-purity nitrogen or argon.
-
The surface is now ready for use or storage.
-
Protocol 2: Assessing Surface Stability
-
Baseline Characterization:
-
On a freshly prepared DTDPA-modified surface, perform baseline measurements.
-
Water Contact Angle Goniometry: Measure the static or advancing water contact angle. A successful DTDPA monolayer should be hydrophilic, with a contact angle typically below 20-30 degrees.
-
X-ray Photoelectron Spectroscopy (XPS): Acquire a survey scan to confirm the presence of Carbon, Oxygen, and Sulfur, and a high-resolution scan of the S 2p region. The S 2p³/² peak for a thiolate bound to gold should be located at approximately 162 eV.[1]
-
-
Aging Process:
-
Place the characterized samples in their respective aging environments (e.g., in a sealed vial under nitrogen, on a petri dish in ambient air, immersed in a buffer solution).
-
Store the samples for the desired time points (e.g., 1 day, 7 days, 14 days, 30 days).
-
-
Time-Point Characterization:
-
At each time point, remove a sample from its aging environment.
-
If stored in solution, rinse the surface with DI water and dry with nitrogen.
-
Repeat the water contact angle and/or XPS measurements performed at baseline.
-
An increase in the water contact angle indicates a loss of the hydrophilic carboxyl-terminated surface, suggesting degradation or contamination.
-
In XPS, the appearance of higher binding energy sulfur peaks (166-168 eV) can indicate the oxidation of thiolate to sulfonate species, a clear sign of degradation. A decrease in the overall sulfur signal intensity suggests desorption.[1]
-
-
Data Analysis:
-
Plot the change in contact angle or the change in the relative percentage of oxidized sulfur over time for each storage condition to quantify the long-term stability.
-
References
Validation & Comparative
A Comparative Guide to Characterization Techniques for Dithiodipropionic Acid SAMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key techniques used to characterize self-assembled monolayers (SAMs) of 3,3'-dithiodipropionic acid (DTDPA) on gold surfaces. Understanding the properties of these SAMs is crucial for their application in biosensors, drug delivery systems, and other biomedical devices. This document outlines the principles of each technique, presents comparative data, and provides detailed experimental protocols.
Introduction to Dithiodipropionic Acid SAMs
This compound is a disulfide-containing molecule that can form self-assembled monolayers on gold surfaces. The disulfide bond cleaves upon adsorption, forming two sulfur-gold bonds per molecule. The terminal carboxylic acid groups provide a versatile platform for the subsequent immobilization of biomolecules. The quality, uniformity, and surface properties of the DTDPA SAM are critical for its performance and must be thoroughly characterized.
Key Characterization Techniques: A Comparative Overview
Several surface-sensitive techniques are employed to analyze the formation and properties of DTDPA SAMs. This section compares the typical quantitative data obtained from these methods. As direct experimental data for DTDPA is not consistently available across all techniques in published literature, data from the closely related 3-mercaptopropionic acid (3-MPA) and other short-chain carboxylic acid-terminated alkanethiols are included for comparison.
Table 1: Comparison of Quantitative Data from Various Characterization Techniques for Carboxylic Acid-Terminated SAMs on Gold
| Characterization Technique | Parameter Measured | DTDPA (Expected/Proxy Values) | 3-Mercaptopropionic Acid (3-MPA) | 11-Mercaptoundecanoic Acid (MUA) |
| Contact Angle Goniometry | Static Water Contact Angle (θ) | < 30° | < 20° | 10-20° |
| Spectroscopic Ellipsometry | Film Thickness (d) | ~5 - 7 Å | ~5 Å[1] | ~15 - 18 Å |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p3/2 Binding Energy (eV) | ~162.0 eV | 162.0 ± 0.2 eV[2] | ~162.0 eV |
| C 1s Binding Energy (eV) | ~285.0 (C-C, C-S), ~288.5 (O=C-O) | ~285.0 (C-C, C-S), ~288.7 (O=C-O)[2] | ~285.0 (alkyl), ~289.0 (O=C-O) | |
| O 1s Binding Energy (eV) | ~532.5 eV | ~532.6 eV[2] | ~532.5 eV | |
| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness | < 1 nm | < 1 nm | < 1 nm |
| Infrared Spectroscopy (RAIRS) | ν(C=O) Vibrational Frequency (cm-1) | ~1710-1740 cm-1 | ~1720 cm-1 | ~1710-1730 cm-1[3] |
| νas(CH2) Vibrational Frequency (cm-1) | ~2920-2930 cm-1 | Not prominent | ~2920 cm-1[3] | |
| νs(CH2) Vibrational Frequency (cm-1) | ~2850-2860 cm-1 | Not prominent | ~2850 cm-1[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Preparation of DTDPA Self-Assembled Monolayers on Gold
A clean and smooth gold substrate is paramount for the formation of a well-ordered SAM.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold layer)[1]
-
3,3'-Dithiodipropionic acid (DTDPA)
-
200 proof ethanol[4]
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of DTDPA in ethanol.
-
Immediately immerse the cleaned, dry gold substrates into the DTDPA solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to minimize evaporation and contamination.[4]
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen.
-
Contact Angle Goniometry
This technique measures the wettability of the SAM surface, which is indicative of the terminal functional group. A hydrophilic surface (low contact angle) is expected for a carboxylic acid-terminated SAM.
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-gas interface.
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
Spectroscopic Ellipsometry
Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
Procedure:
-
Characterize the bare gold substrate to establish the optical constants of the substrate.
-
Mount the SAM-coated substrate on the ellipsometer stage.
-
Measure the change in polarization parameters (Ψ and Δ) over a range of wavelengths and angles of incidence.
-
Model the system as a multi-layer structure (e.g., Si/Cr/Au/SAM/Air).
-
Fit the experimental data to the model, assuming a refractive index for the organic layer (typically ~1.45-1.50), to calculate the film thickness.[7]
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.
-
Introduce the SAM-coated substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).
-
Measure the kinetic energy of the emitted photoelectrons.
-
Acquire survey scans to identify the elements present and high-resolution scans of the C 1s, O 1s, S 2p, and Au 4f regions.
-
Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV or the adventitious C 1s peak to 284.8 eV.[2]
-
Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of different chemical states.
Atomic Force Microscopy (AFM)
AFM provides topographical images of the surface at the nanoscale, allowing for the assessment of surface morphology, roughness, and the presence of defects.
Procedure:
-
Mount the SAM-coated substrate on the AFM stage.
-
Select an appropriate imaging mode (e.g., tapping mode or contact mode).
-
Engage the AFM tip with the surface.
-
Scan the tip across the surface while maintaining a constant tip-sample interaction.
-
Record the vertical movement of the cantilever to generate a topographical map of the surface.
-
Analyze the images to determine the root mean square (RMS) roughness and identify any surface features or defects.
Reflection-Absorption Infrared Spectroscopy (RAIRS)
RAIRS is a highly sensitive technique for obtaining the infrared spectrum of a monolayer on a reflective surface like gold. It provides information about the chemical bonds and molecular orientation within the SAM.
Procedure: [10]
-
Place the SAM-coated substrate in the RAIRS accessory.
-
Direct p-polarized infrared light onto the surface at a high angle of incidence (grazing angle, typically ~80-85°).
-
Detect the reflected light.
-
Record the spectrum and subtract a background spectrum of a bare gold substrate.
-
Analyze the positions and intensities of the vibrational bands to identify functional groups and infer molecular orientation.
Comparison with Alternative SAMs
DTDPA SAMs offer the advantage of forming a bidentate linkage to the gold surface, which can potentially enhance stability compared to monodentate alkanethiols. However, the shorter chain length may result in a less ordered and more permeable monolayer compared to long-chain alkanethiols.
-
Mercaptopropionic Acid (MPA): As a monodentate thiol with a carboxylic acid terminus, MPA SAMs are structurally similar to each half of a DTDPA molecule. They are often used for similar applications, and their characterization data provide a valuable benchmark for DTDPA SAMs.[11]
-
Long-Chain Alkanethiols (e.g., 11-Mercaptoundecanoic Acid, MUA): These molecules form more densely packed and ordered SAMs due to stronger van der Waals interactions between the longer alkyl chains. This results in thicker, more hydrophobic (before deprotonation), and less permeable films compared to the shorter-chain DTDPA.[3]
Conclusion
The characterization of DTDPA SAMs requires a multi-technique approach to obtain a comprehensive understanding of their structure, composition, and surface properties. This guide provides a comparative framework and detailed protocols to assist researchers in the effective analysis of these important surface modifications. The choice of characterization techniques will depend on the specific information required for the intended application, but a combination of the methods described herein will provide a thorough evaluation of the SAM quality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. piketech.com [piketech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 6. ossila.com [ossila.com]
- 7. ias.ac.in [ias.ac.in]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study of capacitive immunosensors based on self-assembled monolayers formed from thiourea, thioctic acid, and 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dithiodipropionic Acid and Mercaptopropionic Acid for Nanoparticle Capping
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate capping agent is a critical determinant of the physicochemical properties, stability, and biological activity of nanoparticles. Among the various options, thiol-containing molecules are widely employed for their strong affinity to noble metal surfaces. This guide provides an objective comparison of two such agents: 3,3'-dithiodipropionic acid (DTDP) and 3-mercaptopropionic acid (MPA), offering a detailed analysis of their performance in nanoparticle capping, supported by available experimental data and protocols.
At a Glance: Key Differences and Structures
Dithiodipropionic acid and mercaptopropionic acid are both carboxylic acid-containing thiol compounds that effectively cap nanoparticles. The primary structural difference lies in the nature of their sulfur-containing functional group. DTDP possesses a disulfide bond (-S-S-), while MPA has a terminal thiol group (-SH). This distinction influences their binding affinity to the nanoparticle surface and the resulting stability of the nanoparticle conjugate.
A Comparative Guide to the Electrochemical Characterization of Dithiodipropionic Acid on Gold Electrodes
For researchers, scientists, and drug development professionals leveraging surface modification techniques, the choice of linker molecule is critical for the performance and stability of gold-based electrochemical sensors and platforms. 3,3'-Dithiodipropionic acid (DTDPA) has emerged as a valuable bifunctional linker, capable of forming stable self-assembled monolayers (SAMs) on gold surfaces. This guide provides an objective comparison of DTDPA's electrochemical performance with common alternatives, supported by experimental data, and offers detailed protocols for its application.
Electrochemical Performance of DTDPA SAMs
DTDPA forms a SAM on gold electrodes through the chemisorption of its disulfide group, which cleaves to form two gold-thiolate bonds. This creates a robust and organized monolayer with terminal carboxylic acid groups. These functional groups can be deprotonated to create a negatively charged surface, useful for electrostatic interactions or for further covalent modification. The electrochemical properties of the DTDPA-modified gold electrode are typically characterized using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), often with a redox probe like the [Fe(CN)₆]³⁻/⁴⁻ couple.[1][2]
The presence of the DTDPA SAM on the gold surface acts as a barrier to electron transfer, which is observable through CV and EIS. This barrier property is fundamental to its application in biosensing, where the binding of a target molecule can further alter the electrochemical signal.
Comparative Analysis with Alternative Thiol-Based SAMs
DTDPA is one of several thiol-containing molecules used for gold surface modification. Its performance is best understood in comparison to other commonly used alternatives, such as mercaptopropionic acid (MPA), cysteamine, and various alkanethiols.
Table 1: Comparison of Performance Metrics for Thiol-Based SAMs on Gold Electrodes
| Feature | Dithiodipropionic Acid (DTDPA) | Mercaptopropionic Acid (MPA) | Alkanethiols (e.g., 11-Mercaptoundecanoic acid) | Cysteamine |
| Binding to Gold | Disulfide bond (forms two Au-S bonds per molecule) | Single thiol group (forms one Au-S bond) | Single thiol group (forms one Au-S bond) | Single thiol group (forms one Au-S bond) |
| Terminal Group | Carboxylic acid (-COOH) | Carboxylic acid (-COOH) | Carboxylic acid, Hydroxyl, or Methyl | Amine (-NH₂) |
| Reductive Desorption Potential | More negative potential, indicating higher stability.[3] | Desorbs at approximately 0.15 V vs RHE in physiological media.[3] | Stability increases with longer alkyl chain length.[4] | Generally stable, used for creating positively charged surfaces. |
| Electron Transfer | Acts as a barrier to electron transfer.[1] | Similar barrier properties to DTDPA, with surface pKa of ~5.2-6.1.[5][6] | Electron tunneling decay constant (β) of ~1.0 per methylene group.[7] | Facilitates electron transfer in some cases due to positive charge. |
| Applications | Biosensors (e.g., dopamine detection), immobilization of biomolecules.[1][8] | Biosensors, studying pH-dependent electron transfer.[2][9][10] | Fundamental studies of electron transfer, creating highly ordered and insulating layers.[11] | Immobilization of biomolecules (e.g., DNA), creating positively charged surfaces.[12] |
Table 2: Performance in Dopamine Sensing Applications
| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) |
| DTDPA/Au | 0.35 - 34[1] | Not specified |
| Polypyrrole-MCM-48/Au | 2 - 250 (SWV)[13] | 0.7 (SWV)[13] |
| Cylindrical Au Nanoelectrode | 1 - 100[14][15] | 5.83[14][15] |
| Mixed Surfactants/AuNPs/GO/GCE | 0.02 - 1.00[16] | 0.01[16] |
SWV: Square-Wave Voltammetry, AuNPs: Gold Nanoparticles, GO: Graphene Oxide, GCE: Glassy Carbon Electrode
Experimental Protocols
Detailed and consistent experimental procedures are crucial for forming high-quality SAMs. Below are protocols for the preparation and electrochemical characterization of DTDPA-modified gold electrodes.
Protocol 1: Gold Electrode Cleaning
-
Mechanical Polishing: Polish the gold electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water.
-
Sonication: Sonicate the electrode in deionized water and then ethanol to remove any physically adsorbed contaminants.
-
Electrochemical Cleaning: Perform cyclic voltammetry in a 0.5 M H₂SO₄ solution, sweeping the potential between the onset of hydrogen evolution and gold oxide formation until a stable and characteristic voltammogram for clean gold is obtained.[2]
-
Final Rinse: Rinse the electrode thoroughly with deionized water and ethanol, and dry under a stream of nitrogen.
Protocol 2: DTDPA SAM Formation
-
Solution Preparation: Prepare a dilute solution of DTDPA (e.g., 1-10 mM) in a suitable solvent such as ethanol or a buffer solution.
-
Immersion: Immerse the clean and dry gold electrode into the DTDPA solution.
-
Incubation: Allow the self-assembly process to occur for a sufficient duration, typically ranging from a few hours to overnight (24-48 hours is common for achieving a well-ordered monolayer).[17]
-
Rinsing: After incubation, remove the electrode from the solution and rinse thoroughly with the solvent to remove non-chemisorbed molecules.
-
Drying: Dry the modified electrode under a gentle stream of nitrogen.
Protocol 3: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Electrolyte: A solution containing a redox probe, typically 1-5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a supporting electrolyte like 0.1 M KCl or phosphate-buffered saline (PBS).[1]
-
Parameters: Scan the potential over a range that encompasses the redox peaks of the probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl). The scan rate is typically 50-100 mV/s.
-
Analysis: Compare the CV of the bare gold electrode with the DTDPA-modified electrode. An increase in the peak-to-peak separation (ΔEp) and a decrease in the peak currents indicate the formation of a barrier to electron transfer by the SAM.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Electrolyte: Same as for CV.
-
Parameters: Apply a DC potential corresponding to the formal potential of the redox probe, with a small AC potential perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[8]
-
Analysis: The impedance data is often represented as a Nyquist plot. For a bare gold electrode, the plot typically shows a small semicircle, indicating a low charge-transfer resistance (Rct). For a DTDPA-modified electrode, a much larger semicircle is observed, corresponding to a significant increase in Rct due to the insulating nature of the SAM.[18]
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the modification and characterization of gold electrodes with DTDPA.
Caption: Experimental workflow for DTDPA SAM formation and characterization.
Caption: Logical relationship of DTDPA modification to biosensing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical Detection of Dopamine at a Gold Electrode Modified with a Polypyrrole–Mesoporous Silica Molecular Sieves (MCM-48) Film - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrochemical detection of dopamine using periodic cylindrical gold nanoelectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrochemical detection of dopamine using periodic cylindrical gold nanoelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Dithiodipropionic Acid-Coated Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of nanoparticles is a critical determinant of their biological fate and interaction with host systems. Dithiodipropionic acid (DDA) has emerged as a versatile coating agent, primarily due to its carboxyl groups that allow for further conjugation and its disulfide bond that offers potential for redox-responsive drug release. This guide provides a comparative assessment of the biocompatibility of DDA-coated nanoparticles against common alternatives—poly(ethylene glycol) (PEG), lipid, and poly(lactic-co-glycolic acid) (PLGA) coatings—supported by available experimental data.
Executive Summary
While direct and comprehensive biocompatibility data for DDA-coated nanoparticles is still emerging, preliminary studies and data from structurally related thiol-functionalized nanoparticles suggest a generally favorable biocompatibility profile. This guide synthesizes the available quantitative data on cytotoxicity and hemolysis for nanoparticles with thiol-based coatings as a surrogate for DDA, and compares it with the well-established biocompatibility of PEG-, lipid-, and PLGA-coated nanoparticles. Detailed experimental protocols for key biocompatibility assays are also provided to facilitate standardized evaluation.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data for in vitro cytotoxicity and hemolysis of nanoparticles with different surface coatings. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
Table 1: In Vitro Cytotoxicity Data
| Nanoparticle Coating | Nanoparticle Type & Size | Cell Line | Assay | Concentration | Cell Viability (%) / IC50 | Citation |
| Thiol Ligand (L2H) | Gold (Au), 2nm & 20nm | 4T1 (Mouse Breast Cancer) | MTT | 0.0625 - 2 nM | 77-91% (2nm), 84-87% (20nm) | [1] |
| Redox-Responsive Dithiolane | Polymer Micelles | MDA-MB-231 (Human Breast Cancer) | MTT | Not specified | IC50: ~10 µg/mL (DOX-loaded) | [2] |
| PEG | Iron Oxide (Fe3O4) | L929 (Mouse Fibroblast) | MTT | 0.25 mg/mL | ~45% | |
| PEG | Iron Oxide (Fe3O4) | MCF-7 (Human Breast Cancer) | MTT | 0.25 mg/mL | ~22% | |
| Lipid | Silica | Not specified | Protease Activity | Not specified | Significantly higher than bare silica nanoparticles | |
| PLGA | Not specified | Not specified | Not specified | Not specified | Generally considered biocompatible with minimal toxicity | [3] |
Table 2: Hemolysis Assay Data
| Nanoparticle Coating | Nanoparticle Type & Size | Concentration | Hemolysis (%) | Citation |
| Thiol Ligand (L2H) | Gold (Au), 2nm & 20nm | 0.5 - 2 nM | No significant hemolysis observed | [1] |
| PEG-PLL-PLGA | Polymer | Not specified | < 5% | |
| Lipid | Solid Lipid Nanoparticles | Not specified | No significant hemolysis observed | |
| PLGA | Polymer | Not specified | Generally low hemolytic activity | [4] |
Key Biocompatibility Assessment Pathways
The interaction of nanoparticles with biological systems can trigger various cellular responses. Understanding these pathways is crucial for assessing biocompatibility.
Caption: Nanoparticle biocompatibility assessment workflow.
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible assessment of nanoparticle biocompatibility.
In Vitro Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Caption: MTT assay experimental workflow.
b) Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a cytosolic enzyme that is released into the extracellular space when the cell membrane is compromised. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Methodology:
-
Follow steps 1-3 of the MTT assay protocol.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance at a specific wavelength (typically around 490 nm).
-
Calculate the percentage of cytotoxicity based on positive and negative controls.
-
Hemolysis Assay
This assay evaluates the compatibility of nanoparticles with red blood cells (RBCs).
-
Principle: Hemolysis is the rupture of RBCs, leading to the release of hemoglobin. The amount of free hemoglobin in the plasma is measured spectrophotometrically.
-
Methodology:
-
Obtain fresh whole blood and prepare a diluted RBC suspension.
-
Incubate the RBC suspension with various concentrations of the nanoparticles. Use a known hemolytic agent (e.g., Triton X-100) as a positive control and saline as a negative control.[6]
-
Incubate the samples with gentle agitation.
-
Centrifuge the samples to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).[7]
-
Calculate the percentage of hemolysis relative to the positive control.[8]
-
Caption: Hemolysis assay experimental workflow.
In Vivo Toxicity Studies
These studies are crucial for assessing the systemic effects of nanoparticles in a living organism.
-
Principle: To determine the acute toxicity and potential target organs of the nanoparticles. A common metric is the median lethal dose (LD50), the dose required to kill half the members of a tested population.[9]
-
Methodology (General Overview):
-
Select an appropriate animal model (e.g., mice or rats).
-
Administer the nanoparticles via a relevant route (e.g., intravenous, intraperitoneal, or oral).[3]
-
Use a range of doses to determine the dose-response relationship.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality over a specified period.
-
At the end of the study, perform a complete necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination to identify any tissue damage or inflammation.[3]
-
Conclusion
The biocompatibility of this compound-coated nanoparticles is a promising area of research. While direct comparative data is still limited, initial findings from related thiol-functionalized systems suggest good in vitro biocompatibility. However, comprehensive studies, particularly in vivo toxicity assessments, are necessary to fully establish the safety profile of DDA-coated nanoparticles. For researchers and drug developers, the choice of nanoparticle coating should be guided by the specific application, desired release kinetics, and a thorough evaluation of biocompatibility using standardized assays as outlined in this guide. The continued investigation into DDA and other novel coatings will undoubtedly contribute to the development of safer and more effective nanomedicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Redox-Responsive Core-Cross-Linked Block Copolymer Micelles for Overcoming Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Analysis of Dithiodipropionic Acid Surface Density
A comparative overview of key analytical techniques for characterizing self-assembled monolayers of Dithiodipropionic acid, providing researchers, scientists, and drug development professionals with the data and methodologies needed to make informed decisions for their surface functionalization applications.
This compound (DTDPA) is a crucial molecule for the formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. Its disulfide bond facilitates strong chemisorption, while the terminal carboxylic acid groups provide versatile anchor points for the immobilization of biomolecules, making it a cornerstone in the development of biosensors, drug delivery systems, and other advanced materials. Accurate quantification of the surface density of DTDPA is paramount for ensuring the reproducibility, stability, and functionality of these applications. This guide provides a comparative analysis of various techniques used for this purpose, complete with experimental data and detailed protocols.
Comparative Analysis of Quantitative Techniques
A variety of analytical methods can be employed to determine the surface density of DTDPA SAMs. Each technique offers distinct advantages and limitations in terms of sensitivity, information provided, and experimental complexity. The following table summarizes the key quantitative data and characteristics of the most common methods.
| Technique | Principle | Typical Surface Density (molecules/cm²) | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of the surface. Surface density is calculated from the intensity of the sulfur (S 2p) and gold (Au 4f) signals. | 1.3 x 10¹³ (for 3-mercaptopropionic acid)[1] | Provides direct elemental quantification; sensitive to chemical state; widely available. | Requires ultra-high vacuum; potential for X-ray induced damage; provides an average over the analysis area. |
| Electrochemical Methods (CV & EIS) | Measures the electrochemical response of the SAM-modified electrode. Surface coverage is determined by reductive desorption (CV) or by modeling the interface with an equivalent circuit (EIS). | 1.29 x 10¹³ (for 3-mercaptopropionic acid)[1] | High sensitivity; can be performed in liquid environments; provides information on electron transfer properties. | Indirect measurement; model-dependent (EIS); requires an electroactive probe or desorption of the monolayer. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in the resonance frequency and dissipation of a quartz crystal sensor as the DTDPA monolayer forms. The frequency change is related to the adsorbed mass. | Mass-based measurement, convertible to surface density. | Real-time monitoring of SAM formation; provides information on the viscoelastic properties of the layer. | Indirect measurement of surface density; sensitive to solvent and temperature changes. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the sensor surface upon monolayer formation. The change in SPR angle is related to the thickness and density of the layer. | Thickness-based measurement, convertible to surface density. | Label-free and real-time analysis; high sensitivity to changes in surface properties. | Indirect measurement of surface density; requires a specific sensor surface (typically gold). |
| Neutron Reflectometry | Measures the scattering length density profile perpendicular to the surface, providing information on the thickness, density, and composition of the monolayer. | Provides detailed structural information. | High resolution for thickness and density; sensitive to light elements (H, D). | Requires a neutron source (limited accessibility); complex data analysis. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the vibrational modes of the molecules in the SAM. The intensity of specific peaks (e.g., C=O, C-H) can be related to the amount of material on the surface. | Provides qualitative and semi-quantitative information. | Provides information on molecular orientation and conformation; non-destructive. | Quantification can be challenging; requires careful calibration. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are summaries of the experimental protocols for the key techniques discussed.
X-ray Photoelectron Spectroscopy (XPS)
-
Substrate Preparation: A gold-coated silicon wafer is cleaned, typically with piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
SAM Formation: The cleaned gold substrate is immersed in a dilute solution (e.g., 1 mM) of DTDPA in a suitable solvent like ethanol for a sufficient time (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: The substrate is thoroughly rinsed with the solvent to remove any physisorbed molecules and then dried under nitrogen.
-
XPS Analysis: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. Survey scans are acquired to identify the elements present on the surface. High-resolution scans of the Au 4f, S 2p, C 1s, and O 1s regions are then recorded.
-
Data Analysis: The peak areas of the S 2p and Au 4f signals are determined after background subtraction. The surface coverage (Γ) in molecules/cm² is calculated using the following equation:
Γ = (I_S / SF_S) / (I_Au / (SF_Au * λ_Au * cos(θ))) * N_Au
where I is the peak intensity, SF is the atomic sensitivity factor, λ is the inelastic mean free path of the photoelectrons, θ is the take-off angle, and N_Au is the atomic density of the gold substrate.[2]
Electrochemical Methods: Cyclic Voltammetry (CV) for Reductive Desorption
-
Electrode Preparation: A gold working electrode is polished to a mirror finish, sonicated in ethanol and water, and then electrochemically cleaned by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄).
-
SAM Formation: The cleaned electrode is immersed in a DTDPA solution as described for the XPS protocol.
-
Electrochemical Measurement: The DTDPA-modified electrode is placed in an electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). The cell is filled with an alkaline electrolyte (e.g., 0.5 M KOH). A linear potential sweep is applied towards negative potentials to induce the reductive desorption of the DTDPA from the gold surface.
-
Data Analysis: The charge (Q) associated with the desorption peak in the voltammogram is integrated. The surface coverage (Γ) is then calculated using Faraday's law:
Γ = Q / (n * F * A)
where n is the number of electrons transferred per molecule (n=2 for DTDPA desorption), F is the Faraday constant, and A is the geometric area of the electrode.[3]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
-
Sensor Preparation: A gold-coated QCM-D sensor is cleaned using a UV-ozone cleaner or by immersion in a cleaning solution, followed by rinsing and drying.
-
QCM-D Measurement Setup: The cleaned sensor is mounted in the QCM-D chamber, and a stable baseline is established by flowing a suitable buffer solution over the sensor surface.
-
SAM Formation Monitoring: A solution of DTDPA is introduced into the chamber, and the changes in resonance frequency (Δf) and dissipation (ΔD) are monitored in real-time as the monolayer assembles on the sensor surface.
-
Rinsing: After the frequency and dissipation signals have stabilized, indicating the completion of monolayer formation, the chamber is rinsed with the buffer solution to remove any non-adsorbed molecules.
-
Data Analysis: The change in frequency (Δf) is related to the adsorbed mass (Δm) using the Sauerbrey equation (for rigid films):
Δm = -C * Δf / n
where C is the Sauerbrey constant and n is the overtone number. The surface density can then be calculated by dividing the adsorbed mass by the molar mass of DTDPA and Avogadro's number. For non-rigid films, a viscoelastic model is used to analyze both Δf and ΔD to obtain the adsorbed mass.[4]
Visualizing the Workflow and Comparisons
To further aid in understanding the experimental processes and the relationships between the different analytical techniques, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The selection of an appropriate technique for the quantitative analysis of this compound surface density depends on the specific requirements of the research, including the desired level of accuracy, the need for real-time monitoring, and the availability of instrumentation. XPS and electrochemical methods provide direct and highly sensitive measurements of surface coverage. QCM-D and SPR are powerful for real-time monitoring of SAM formation and for obtaining information about the layer's physical properties. Neutron reflectometry offers unparalleled detail on the structure of the monolayer, while FTIR provides valuable insights into the molecular orientation and conformation. By understanding the principles, protocols, and comparative advantages of these techniques, researchers can confidently select the most suitable approach to characterize their DTDPA-functionalized surfaces and advance their applications in biosensing, drug development, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biolinscientific.com [biolinscientific.com]
Safety Operating Guide
Proper Disposal Procedures for Dithiodipropionic Acid
The following guide provides essential safety and logistical information for the proper disposal of dithiodipropionic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedural guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Summary
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Some safety data sheets also indicate that it can cause burns to the eyes, skin, and respiratory and digestive tracts.[4] It is also noted for its unpleasant odor or stench.[1][4] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant / Causes Skin Burns [1][2][4] | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Serious Eye Irritant / Causes Eye Burns [1][2][4] | Wear appropriate protective eyeglasses or chemical safety goggles.[4] |
| Respiratory Tract Irritation [1][2] | Use in a well-ventilated area. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4] |
Step-by-Step Disposal Protocol
The generation of chemical waste should be minimized whenever possible.[5] When disposal is necessary, follow these steps to ensure safe and compliant handling of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Treat all this compound, whether unused, contaminated, or expired, as hazardous waste.[6]
-
Segregate from Incompatible Materials : Store this compound waste separately from incompatible materials such as strong oxidizing agents and strong bases to prevent hazardous reactions.[1][3]
-
Solid vs. Liquid Waste : Keep solid this compound waste separate from liquid waste streams.
Step 2: Container Selection and Labeling
-
Choose a Suitable Container : Use a chemically compatible container for waste storage. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7]
-
Properly Label the Container : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Ensure the label is legible and securely attached.
Step 3: Waste Accumulation and Storage
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[8][9]
-
Safe Storage Conditions : The storage area must be a cool, dry, and well-ventilated location, away from heat and sources of ignition.[1][3]
-
Keep Containers Closed : Waste containers must remain closed at all times, except when adding waste.[6][8]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS) : Do not dispose of this compound in the regular trash or down the drain.[5][10] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][11]
-
Follow Institutional and Regulatory Procedures : Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][12]
Emergency Procedures for Spills
In the event of a spill, follow these immediate procedures:
-
Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[4]
-
Wear Appropriate PPE : Before cleaning up, don the required personal protective equipment, including gloves, safety goggles, and respiratory protection if dust is generated.[1][4]
-
Contain and Clean Up : For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][4] Avoid actions that generate dust.[1][4]
-
Prevent Environmental Contamination : Avoid allowing the spilled material to enter storm sewers, ditches, or waterways.[4]
Disposal Workflow for this compound
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. 3,3'this compound MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. agilent.com [agilent.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
- 11. agilent.com [agilent.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Dithiodipropionic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information on the proper handling, personal protective equipment (PPE), and disposal of Dithiodipropionic acid, fostering a secure research environment.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Some safety data sheets also warn that it can cause eye and skin burns, as well as digestive and respiratory tract burns.[4][5] Adherence to the following safety protocols is critical to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. A full face shield may also be necessary.[4][6][7] | To protect against dust, splashes, and direct contact that can cause serious eye irritation or burns.[1][2][4][5] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure.[4][6] | To prevent skin irritation or chemical burns from direct contact.[1][2][4] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] A particulate dust filter or a dust mask type N95 (US) is recommended.[5][8] | To protect against inhalation of dust, which may cause respiratory tract irritation.[1][2][6] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.
1. Engineering Controls:
-
Use local exhaust ventilation or other engineering controls to keep airborne concentrations low.[4]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4]
2. Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not breathe dust, vapor, mist, or gas.[4]
-
Minimize dust generation and accumulation.[4]
3. Experimental Workflow:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound and its container must be disposed of as hazardous waste.[5]
2. Collection and Storage:
-
Collect waste in a suitable, labeled container for disposal.[4][5]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
3. Disposal Procedure:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Do not allow the chemical to enter drains.[5]
-
Consult with a licensed waste disposal contractor for proper disposal.[1]
By adhering to these guidelines, researchers can confidently handle this compound while prioritizing their safety and the integrity of their work environment.
References
- 1. agilent.com [agilent.com]
- 2. chemos.de [chemos.de]
- 3. 3,3'-Dithiodipropionic acid | C6H10O4S2 | CID 95116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. 3,3 -Dithiodipropionic acid 95 1119-62-6 [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
